Lithium 2-methyl-2-(oxetan-3-yl)propanoate
説明
BenchChem offers high-quality Lithium 2-methyl-2-(oxetan-3-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium 2-methyl-2-(oxetan-3-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C7H11LiO3 |
|---|---|
分子量 |
150.1 g/mol |
IUPAC名 |
lithium;2-methyl-2-(oxetan-3-yl)propanoate |
InChI |
InChI=1S/C7H12O3.Li/c1-7(2,6(8)9)5-3-10-4-5;/h5H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 |
InChIキー |
WRXXGAFTCMTCEA-UHFFFAOYSA-M |
正規SMILES |
[Li+].CC(C)(C1COC1)C(=O)[O-] |
製品の起源 |
United States |
Chemical Properties of Lithium 2-methyl-2-(oxetan-3-yl)propanoate
Executive Summary: The "Gem-Dimethyl" Bioisostere
In modern drug discovery, the "Magic Methyl" effect and the drive to escape "flatland" (increasing Fsp³) are dominant strategies for improving clinical success rates.[1][2] Lithium 2-methyl-2-(oxetan-3-yl)propanoate represents a high-value building block designed to address these specific challenges.
This compound serves as a metabolic blocker and a physicochemical modulator.[1][2] By incorporating the oxetan-3-yl moiety adjacent to a quaternary carbon, it acts as a bioisostere for the lipophilic tert-butyl or iso-propyl groups.[3][4][1] The lithium salt form is critical: it provides a stable, non-volatile, and nucleophilic source of the carboxylate, avoiding the potential acid-catalyzed ring-opening instability associated with the free acid form of oxetanes during storage.[3][4][1]
Key Technical Advantages:
-
Lipophilicity Modulation: Lowers LogD compared to carbocyclic analogs.[1][2]
-
Metabolic Stability: The quaternary center blocks
-oxidation; the oxetane ring resists P450 degradation better than many ethers.[3][4][1] -
Structural Rigidity: Defines a specific vector for substituent exit, crucial for structure-activity relationship (SAR) probing.[3][4][1][2]
Chemical Profile & Physicochemical Properties[1][2][4][5][6][7][8]
Structural Identity[1][2][3][4][9]
-
IUPAC Name: Lithium 2-methyl-2-(oxetan-3-yl)propanoate[3][4][1]
-
Parent Acid CAS: 1893826-05-5 (2-methyl-2-(oxetan-3-yl)propanoic acid)[3][4][1]
-
Molecular Formula:
[2]
Physicochemical Characteristics
| Property | Description | Relevance to Protocol |
| Appearance | White to off-white hygroscopic solid | Must be stored in a desiccator; weigh quickly to avoid water uptake.[3][4][1] |
| Solubility | High in | Ideal for aqueous-organic biphasic couplings or polar aprotic substitutions.[3][4][1][2] |
| Basicity | Weakly basic (Carboxylate) | Compatible with base-sensitive substrates; buffers reaction mixtures.[3][4][1][2] |
| Stability | Base Stable / Acid Sensitive | CRITICAL: The oxetane ring is stable in LiOH but opens in strong aqueous acid (pH < 3).[1][2] |
Mechanistic Insight: The Oxetane Advantage[2][4]
The core value of this molecule lies in the 3,3-disubstituted oxetane ring.[4][1][2] Unlike 2-substituted oxetanes, which are prone to nucleophilic attack and ring opening, the 3,3-substitution pattern sterically shields the antibonding orbitals (
Bioisosteric Mapping
The compound mimics a tert-butyl group but with a polar "oxygen scan."[3][4][1][2]
-
Steric Bulk: The quaternary carbon and the puckered oxetane ring mimic the spatial volume of a tert-butyl group.[3][4][1]
-
Electronic Effect: The oxygen atom acts as a hydrogen bond acceptor (HBA), improving solubility and potentially interacting with target protein residues (e.g., threonine/serine OH).[1][2]
Figure 1: Logical flow of bioisosteric replacement using the oxetane motif.[3][4][1]
Experimental Protocols
Synthesis of the Lithium Salt (From Methyl Ester)
Context: The lithium salt is often prepared freshly from the commercially available methyl ester to ensure purity and prevent acid-catalyzed degradation.[3][4][1]
Reagents:
-
Methyl 2-methyl-2-(oxetan-3-yl)propanoate (1.0 equiv)[3][4][1]
-
Lithium Hydroxide Monohydrate (
) (1.1 equiv)[2] -
Solvent: THF/Water (3:1 v/v)[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve the methyl ester in THF (0.5 M concentration).
-
Hydrolysis: Add the solution of
in water dropwise at 0°C. -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.
-
Workup (Salt Isolation):
-
Concentrate the mixture under reduced pressure to remove THF.
-
Lyophilization: Freeze the remaining aqueous layer and lyophilize to obtain the lithium salt as a white powder.[1][2]
-
Note: Do not acidify to pH < 4 to extract the free acid, as this risks ring opening.[1][2] Use the crude lithium salt directly for couplings.[1][2]
-
Application: Amide Coupling (General Procedure)
Context: Coupling the sterically hindered quaternary carboxylate to an amine. Standard EDC/NHS conditions may be too slow; HATU is preferred for steric bulk.[1][2]
Reagents:
-
Lithium 2-methyl-2-(oxetan-3-yl)propanoate (1.0 equiv)[3][4][1]
-
Amine (
) (1.1 equiv)[3][1] -
HATU (1.2 equiv)[2]
-
DIPEA (3.0 equiv)[2]
-
DMF (anhydrous)
Workflow:
-
Suspend the Lithium salt in anhydrous DMF.
-
Add HATU and DIPEA.[4][1][2] Stir for 10 minutes to generate the activated ester species.
-
Add the Amine.
-
Stir at RT for 12–24 hours. (Heating to 50°C may be required for electron-deficient amines).[3][4][1][2]
-
Workup: Dilute with EtOAc, wash with saturated
(Do not wash with 1M HCl), then brine. Dry and concentrate.
Safety & Stability: The Ring-Opening Risk[1][2][3][7]
The oxetane ring is strained (~106 kJ/mol).[1][2][5] While 3,3-disubstitution provides kinetic stability, thermodynamic instability remains in the presence of strong Brønsted or Lewis acids.[4][1][2]
Stability Map[1][2][4]
-
Safe Zone: pH 7–14 (Basic/Neutral).[1][2] Reagents:
, , , (neutral).[1][2] -
Danger Zone: pH < 3, Lewis Acids (
, ).[1][2] -
Consequence: Acid-catalyzed ring opening leads to the formation of the 1,3-diol or homo-allylic alcohol, destroying the pharmacophore.[3][4][1]
Figure 2: Degradation pathway of the oxetane moiety under acidic conditions.
References
-
Wuitschik, G., et al. (2010).[1][2] Oxetanes as Promising Modules in Drug Discovery.[1][2][6][7] Angewandte Chemie International Edition.[4][1][2][8] Link[2]
-
Bull, J. A., et al. (2016).[1][2] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[1][2][6][9][7] Chemical Reviews.[4][1][2][8] Link[2]
-
Müller, K., et al. (2007).[1][2] Fluorine in Pharmaceuticals: Looking Beyond Intuition.[4][1][2] Science.[4][1][2] (Context on polarity/bioisosteres). Link[2]
-
Enamine Ltd. (2023).[1][2] Oxetane-containing Building Blocks: Stability and Utility.[4][1][2] Enamine Technical Notes.[4][1][2] Link
-
Barnes-Seeman, D. (2012).[3][4][1][2] The role of oxetanes in drug discovery.[1][2][5][6][9][7] Journal of Medicinal Chemistry.[1][2] Link[2]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Lithium propionate - Wikipedia [en.wikipedia.org]
- 3. Methyl 2-methyl-3-oxopentanoate | C7H12O3 | CID 545860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. sioc.ac.cn [sioc.ac.cn]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to Lithium 2-methyl-2-(oxetan-3-yl)propanoate: A Novel Scaffold for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of Lithium 2-methyl-2-(oxetan-3-yl)propanoate, a novel chemical entity with significant potential in modern medicinal chemistry. We will delve into its core identifiers, a proposed synthetic route, and the compelling scientific rationale for its application in drug discovery, grounded in the established benefits of both the oxetane motif and lithium-based therapeutics.
Core Identifiers and Physicochemical Properties
While a specific CAS number for Lithium 2-methyl-2-(oxetan-3-yl)propanoate is not yet publicly cataloged, we can define the molecule by its constituent parts. The core of this compound is the anionic species, 2-methyl-2-(oxetan-3-yl)propanoate. A closely related ester, ethyl 2-methyl-2-(oxetan-3-yl)propanoate, is identified by the CAS Number 2995293-39-3.[1] This provides a critical reference point for the fundamental structure.
Table 1: Calculated Physicochemical Properties of 2-methyl-2-(oxetan-3-yl)propanoic acid
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | - |
| Molecular Weight | 158.19 g/mol | - |
| XLogP3 | 0.8 | Predicted |
| Hydrogen Bond Donor Count | 1 | Predicted |
| Hydrogen Bond Acceptor Count | 3 | Predicted |
| Rotatable Bond Count | 2 | Predicted |
Note: These properties are predicted for the parent carboxylic acid and provide a baseline for understanding the behavior of its lithium salt.
The Strategic Advantage of the Oxetane Moiety in Drug Design
The inclusion of an oxetane ring in a drug candidate is a deliberate and strategic choice aimed at optimizing its pharmaceutical properties.[2][3][4] Oxetanes are four-membered cyclic ethers that are gaining significant traction in medicinal chemistry for their ability to confer a range of benefits.[5]
Physicochemical Property Modulation
The oxetane motif is prized for its ability to fine-tune key drug-like properties:
-
Enhanced Solubility: The polar nature of the ether oxygen in the oxetane ring can significantly improve the aqueous solubility of a compound, a critical factor for oral bioavailability.[2][3]
-
Reduced Lipophilicity: In many cases, the introduction of an oxetane can decrease the lipophilicity (LogP) of a molecule, which can lead to improved pharmacokinetic profiles and reduced off-target effects.[4]
-
Metabolic Stability: Oxetanes can serve as effective bioisosteres for more metabolically labile groups like gem-dimethyl or carbonyl functionalities.[4][6] This can lead to increased metabolic stability and a longer in-vivo half-life.
-
Three-Dimensionality: The puckered, three-dimensional structure of the oxetane ring can enhance binding affinity to protein targets by providing a more rigid and defined orientation of substituents.[2][6]
A Logical Framework for Oxetane Incorporation
The decision to incorporate an oxetane into a lead compound often follows a logical progression in the drug discovery workflow. This can be visualized as a decision-making pathway for lead optimization.
Caption: Lead optimization workflow incorporating an oxetane moiety.
Proposed Synthesis of Lithium 2-methyl-2-(oxetan-3-yl)propanoate
The synthesis of the target compound can be approached in a logical, multi-step process, starting from commercially available precursors. The following protocol is a proposed, experimentally sound pathway.
Step 1: Synthesis of 2-methyl-2-(oxetan-3-yl)propanoic acid
A plausible synthetic route to the parent carboxylic acid could involve the alkylation of a suitable propanoate precursor with a 3-halooxetane, followed by hydrolysis.
Experimental Protocol:
-
Alkylation: To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-butyllithium dropwise. Stir for 30 minutes to form lithium diisopropylamide (LDA).
-
Add ethyl isobutyrate to the LDA solution at -78 °C and stir for 1 hour to generate the enolate.
-
Add 3-bromooxetane to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Purify the resulting ethyl 2-methyl-2-(oxetan-3-yl)propanoate by column chromatography.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and water.
-
Add lithium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with 1M HCl and extract the carboxylic acid product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-methyl-2-(oxetan-3-yl)propanoic acid.
Step 2: Formation of the Lithium Salt
The final step involves the straightforward neutralization of the carboxylic acid to form the lithium salt.
Experimental Protocol:
-
Dissolve the purified 2-methyl-2-(oxetan-3-yl)propanoic acid in a suitable solvent such as methanol or ethanol.
-
Add an equimolar amount of lithium hydroxide or lithium carbonate dissolved in water.
-
Stir the solution until the acid is fully neutralized.
-
Remove the solvent under reduced pressure to yield Lithium 2-methyl-2-(oxetan-3-yl)propanoate as a solid.
Caption: Proposed synthetic workflow for the target compound.
The Rationale for a Lithium Salt Formulation
The choice of a lithium salt for a drug candidate is often driven by the therapeutic potential of the lithium ion itself, particularly in the context of neurological and psychiatric disorders.[7][8] Lithium is a well-established mood stabilizer used in the treatment of bipolar disorder.[7][9]
Potential Therapeutic Synergy
The combination of the oxetane-containing propanoate and the lithium cation presents an intriguing possibility for therapeutic synergy. The oxetane moiety can be designed to target specific biological pathways, while the lithium ion provides its known mood-stabilizing effects. This dual-action approach could lead to novel treatments for a range of central nervous system disorders.
Pharmacokinetic Considerations
Formulating the drug as a lithium salt can also influence its pharmacokinetic profile. The solubility and dissolution rate of the salt form can be significantly different from the free acid, potentially leading to improved absorption and bioavailability.
Conclusion and Future Directions
Lithium 2-methyl-2-(oxetan-3-yl)propanoate represents a promising, yet underexplored, chemical scaffold for drug discovery. The strategic incorporation of the oxetane ring offers a powerful tool for optimizing the physicochemical and pharmacokinetic properties of a drug candidate. When combined with the therapeutic potential of the lithium cation, this novel compound warrants further investigation for its potential in treating a variety of diseases, particularly those affecting the central nervous system. Future research should focus on the in-vitro and in-vivo characterization of this compound to fully elucidate its therapeutic potential.
References
-
Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]
-
PubMed. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. PubMed. [Link]
-
PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]
-
WikiDoc. (2013). Lithium pharmacology. WikiDoc. [Link]
-
Wikipedia. (2026). Lithium (medication). Wikipedia. [Link]
-
PubMed. (2014). Lithium salts -- simple but magic. PubMed. [Link]
Sources
- 1. ethyl 2-methyl-2-(oxetan-3-yl)propanoate | 2995293-39-3 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Lithium pharmacology - wikidoc [wikidoc.org]
- 8. Lithium (medication) - Wikipedia [en.wikipedia.org]
- 9. Lithium salts -- simple but magic - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Oxetane Bioisosteres in Modern Medicinal Chemistry: A Technical Guide to Physicochemical Modulation and Synthesis
As a Senior Application Scientist in drug discovery, I have observed a paradigm shift in how we approach metabolic liabilities and suboptimal physicochemical properties in lead optimization. Historically, medicinal chemists relied heavily on gem-dimethyl groups to block metabolically labile sites or utilized bulky aliphatic rings to enforce specific conformations. However, these strategies often incur a severe penalty: a drastic increase in lipophilicity (LogD), which inversely correlates with aqueous solubility and ultimately hampers oral bioavailability.
The integration of the oxetane ring—a highly strained, four-membered cyclic ether—has emerged as a premier bioisosteric solution[1]. By replacing problematic moieties with oxetanes, we can fine-tune molecular properties without inflating the molecular weight or lipophilicity[2]. This whitepaper dissects the physicochemical rationale behind oxetane incorporation and provides self-validating synthetic protocols for their deployment in drug development.
The Physicochemical Rationale: Why Oxetanes?
The unique geometry and electronic distribution of the oxetane ring dictate its utility. The strain energy (approx. 106 kJ/mol) and nearly planar conformation expose the ether oxygen, enhancing its hydrogen-bond acceptor capacity compared to unstrained ethers like tetrahydrofuran[3].
When strategically placed, oxetanes serve as superior bioisosteres for gem-dimethyl groups, carbonyls, and even morpholine rings[1]. The electron-withdrawing nature of the oxetane oxygen also exerts a profound inductive effect on adjacent functional groups, particularly amines, thereby modulating their ionization state at physiological pH[2].
Quantitative Impact on Drug-Like Properties
To illustrate the tangible benefits of oxetane incorporation, the following table summarizes the quantitative shifts observed in matched molecular pair analyses during lead optimization[1],[2].
| Physicochemical Property | Original Motif | Oxetane Isostere | Quantitative Impact | Mechanistic Rationale |
| Aqueous Solubility | gem-Dimethyl | 3,3-Disubstituted Oxetane | 4x to 4000x Increase | Introduction of a polar hydrogen-bond acceptor reduces crystal lattice energy and increases hydration. |
| Lipophilicity (LogD) | gem-Dimethyl | 3,3-Disubstituted Oxetane | Reduction (approx. -0.5 to -1.0) | The polar ether oxygen offsets the lipophilic burden of the hydrocarbon framework. |
| Amine Basicity (pKa) | Alkyl Chain | Adjacent Oxetane | Reduced by 1.9 to 2.7 units | The strong inductive electron-withdrawing effect of the oxetane oxygen lowers the pKa of nearby basic amines. |
| Metabolic Stability | Carbonyl / Methylene | Oxetane Core | Increased Half-Life | Blocks Cytochrome P450-mediated oxidation while maintaining the 3D vector of the original motif. |
Mechanistic Pathways of Bioisosteric Replacement
Understanding where and why to deploy an oxetane is critical. The decision matrix relies on identifying the specific liability of the parent compound. If a lead molecule suffers from rapid clearance due to oxidation at a methylene bridge, replacing it with an oxetane blocks the metabolic weak spot[4]. If a basic amine is causing hERG toxicity or poor membrane permeability due to being fully protonated at pH 7.4, placing an oxetane in the
Caption: Logical mapping of oxetane bioisosteric replacements and their physicochemical impacts.
Advanced Synthetic Workflows: Self-Validating Protocols
The synthesis of highly strained four-membered rings requires precise control over reaction kinetics and thermodynamics. Below are two field-proven, self-validating protocols for integrating oxetanes into drug scaffolds.
Protocol 1: Synthesis of 3,3-Disubstituted Oxetanes via Williamson Etherification
The intramolecular Williamson etherification remains the most robust method for constructing the oxetane ring de novo from a 1,3-diol precursor[5].
Objective: Convert a 3,3-disubstituted 1,3-propanediol into a 3,3-disubstituted oxetane.
Step 1: Selective Monotosylation
-
Action: To a solution of the 1,3-diol in anhydrous dichloromethane (DCM) and pyridine (2.0 eq) at 0 °C, add p-toluenesulfonyl chloride (TsCl) (1.05 eq) dropwise. Stir for 4 hours, allowing the mixture to slowly reach room temperature[5].
-
Causality & Rationale: Pyridine serves a dual purpose as both a base to neutralize the HCl byproduct and a nucleophilic catalyst. Maintaining the reaction at 0 °C during addition is critical to kinetically favor monotosylation over ditosylation.
-
Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexane/EtOAc gradient. The system validates itself when a single new spot appears with a lower
than the starting diol, but higher than the baseline. LC-MS must confirm the mass corresponding to the monotosylate.
Step 2: Intramolecular Cyclization
-
Action: Dissolve the purified monotosylate in anhydrous tetrahydrofuran (THF). Add this solution dropwise to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in THF at 0 °C. Heat the reaction to reflux (66 °C) for 12 hours[5].
-
Causality & Rationale: NaH is required to irreversibly deprotonate the remaining hydroxyl group, generating a highly nucleophilic alkoxide. Because forming a strained four-membered ring is thermodynamically unfavorable, heating to reflux provides the necessary activation energy to drive the intramolecular
displacement of the tosylate leaving group. -
Validation Checkpoint: Analyze the crude mixture via
NMR. The protocol is verified successful when the characteristic downfield shift of the oxetane methylene protons appears at approximately 4.3–4.8 ppm (often as an AB quartet or a distinct singlet depending on symmetry), confirming ring closure.
Protocol 2: Synthesis of Amino-Oxetanes via Defluorosulfonylative Coupling
Recently, amino-oxetanes have gained immense traction as non-planar bioisosteres for amide bonds. The Bull group developed an elegant defluorosulfonylative coupling utilizing oxetane sulfonyl fluorides (OSFs)[6].
Objective: Synthesize an amino-oxetane from an OSF and a primary/secondary amine.
Step 1: Thermal
-
Action: Dissolve the oxetane sulfonyl fluoride (1.0 eq) and the target amine (2.0 eq) in a polar aprotic solvent (e.g., acetonitrile). Heat the mixture to 70 °C[6].
-
Causality & Rationale: Unlike sulfonyl chlorides which undergo direct nucleophilic attack at the sulfur atom, OSFs are hydrolytically stable at room temperature. Heating induces an
-type fragmentation, extruding sulfur dioxide ( ) and a fluoride ion ( ) to generate a highly reactive, planar oxetane carbocation. The polar aprotic solvent stabilizes this transient carbocation intermediate[6]. -
Validation Checkpoint: Monitor the reaction via
NMR. The system self-validates the ionization step when the sharp, characteristic sulfonyl fluoride signal (typically between +50 to +60 ppm) completely disappears.
Step 2: Nucleophilic Trapping
-
Action: Maintain heating until the amine fully traps the carbocation. Quench the reaction with aqueous
and extract with ethyl acetate. -
Causality & Rationale: The planar geometry of the oxetane carbocation allows for unhindered facial attack by the amine nucleophile, forming the desired C-N bond and yielding the amino-oxetane[6].
-
Validation Checkpoint: Isolate the product and perform High-Resolution Mass Spectrometry (HRMS). The protocol is validated when the exact mass matches the amino-oxetane adduct. Furthermore, FT-IR spectroscopy must show the complete absence of
stretching bands (1350–1150 ), confirming the extrusion of the sulfonyl group.
Caption: Defluorosulfonylative coupling workflow for synthesizing amino-oxetane amide bioisosteres.
Conclusion
The oxetane ring is no longer a niche chemical curiosity; it is a foundational pillar of the modern medicinal chemistry toolbox. By leveraging its unique combination of polarity, low molecular weight, and three-dimensionality, drug development professionals can systematically overcome liabilities in solubility, basicity, and metabolic clearance. As synthetic methodologies—such as defluorosulfonylative coupling and optimized Williamson etherifications—continue to mature, the barrier to accessing these complex 3D architectures will further diminish, paving the way for the next generation of highly optimized therapeutics.
References
- Wuitschik, G., Carreira, E. M., et al. "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry, 2010.
- Carreira, E. M., et al. "Oxetanes in Drug Discovery Campaigns." PMC, 2023.
- BenchChem. "Application Notes and Protocols for the Synthesis of Oxetane-Containing Heterocycles." 2025.
- Bull, J., et al. "Amino-oxetanes as Amide Isosteres by an Alternative Defluoro-sulfonylative Coupling of Sulfonyl Fluorides." Synform, 2022.
- Maryne A., et al. "Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis." RSC Med. Chem., 2021.
- ChemRxiv. "Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level." 2025.
- Taylor & Francis. "Synthetic oxetanes in drug discovery: where are we in 2025?" 2025.
Sources
Lithium 2-methyl-2-(oxetan-3-yl)propanoate molecular weight and formula
An In-Depth Technical Guide to Lithium 2-methyl-2-(oxetan-3-yl)propanoate
Introduction
In the landscape of modern drug discovery and development, the strategic design of novel chemical entities with optimized physicochemical and pharmacokinetic properties is paramount. Lithium 2-methyl-2-(oxetan-3-yl)propanoate is a rationally designed molecule situated at the confluence of two significant areas of medicinal chemistry: the use of strained heterocyclic systems to modulate drug-like properties and the ongoing effort to refine the therapeutic profile of established ions like lithium.
This guide provides a comprehensive technical overview of Lithium 2-methyl-2-(oxetan-3-yl)propanoate, a compound that, while not extensively documented in public databases, represents a compelling target for research. It combines the proven therapeutic efficacy of the lithium cation with a unique carboxylate counter-ion featuring an oxetane ring. The oxetane motif is an increasingly popular bioisostere used by medicinal chemists to impart desirable properties such as increased solubility, reduced lipophilicity, and improved metabolic stability.[1][2] Concurrently, the development of new lithium salts is a key strategy to widen the narrow therapeutic window of lithium, a cornerstone treatment for bipolar disorder.[3][4]
This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's chemical properties, a proposed synthetic pathway, and its potential applications in pharmaceutical development.
Chemical and Physical Properties
The fundamental properties of Lithium 2-methyl-2-(oxetan-3-yl)propanoate have been determined based on its chemical structure. The molecule consists of a lithium cation and the 2-methyl-2-(oxetan-3-yl)propanoate anion. The anionic component features a quaternary carbon center, substituted with a methyl group, a carboxylate, the terminal methyl of the propanoic chain, and a 3-substituted oxetane ring.
| Property | Value | Source |
| IUPAC Name | Lithium 2-methyl-2-(oxetan-3-yl)propanoate | - |
| Molecular Formula | C₇H₁₁LiO₃ | Calculated |
| Molecular Weight | 150.10 g/mol | Calculated |
| Parent Acid | 2-methyl-2-(oxetan-3-yl)propanoic acid | - |
| Parent Acid MW | 144.17 g/mol | Calculated[5] |
| Parent Acid Formula | C₇H₁₂O₃ | Calculated[5] |
Synthesis and Manufacturing
The synthesis of Lithium 2-methyl-2-(oxetan-3-yl)propanoate can be conceptualized as a two-stage process: first, the synthesis of the parent carboxylic acid, followed by its conversion to the corresponding lithium salt. The key strategic challenge is the construction of the α-quaternary carbon center bearing the oxetane ring. A plausible and efficient method involves the enolate alkylation of a propionate ester.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for Lithium 2-methyl-2-(oxetan-3-yl)propanoate.
Experimental Protocol: Synthesis of 2-methyl-2-(oxetan-3-yl)propanoic acid
This protocol describes the synthesis of the parent acid, which is the immediate precursor to the final lithium salt.
Step 1: Enolate Generation
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of Lithium Diisopropylamide (LDA) in THF to the flask with vigorous stirring.
-
Add ethyl 2-methylpropanoate dropwise to the LDA solution.
-
Allow the reaction to stir at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
Step 2: Alkylation with 3-Iodooxetane
-
While maintaining the temperature at -78 °C, add a solution of 3-iodooxetane (or a more reactive electrophile like oxetan-3-yl triflate) in anhydrous THF to the enolate solution dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
Step 3: Work-up and Purification of the Ester
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product, Ethyl 2-methyl-2-(oxetan-3-yl)propanoate, via flash column chromatography on silica gel.
Step 4: Saponification to the Carboxylic Acid
-
Dissolve the purified ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) monohydrate.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of ~2 with cold 1M hydrochloric acid (HCl).
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 2-methyl-2-(oxetan-3-yl)propanoic acid. The oxetane ring is generally stable to basic hydrolysis conditions but can be sensitive to strong acids; therefore, acid exposure should be minimized.[6]
Protocol: Formation of the Lithium Salt
-
Dissolve the purified 2-methyl-2-(oxetan-3-yl)propanoic acid in methanol or ethanol.
-
Add one molar equivalent of a 1M aqueous solution of lithium hydroxide (LiOH) dropwise with stirring.
-
Monitor the pH to ensure complete neutralization (pH ≈ 7).
-
Remove the solvent under reduced pressure to yield the solid Lithium 2-methyl-2-(oxetan-3-yl)propanoate. The salt can be further purified by recrystallization if necessary.
Rationale and Applications in Drug Development
The combination of an oxetane-containing carboxylate with a lithium cation is a deliberate design choice aimed at creating a new chemical entity with a potentially superior therapeutic profile compared to existing lithium salts like lithium carbonate.
The Role of the Oxetane Moiety
The oxetane ring is a small, polar, three-dimensional heterocycle that has gained significant traction in medicinal chemistry.[2][7] Its incorporation into a molecule can have several beneficial effects:
-
Improved Physicochemical Properties: Oxetanes are often used as bioisosteric replacements for less desirable functional groups like gem-dimethyl or carbonyl groups.[8] This substitution typically leads to a significant increase in aqueous solubility and a reduction in lipophilicity (LogD), which can improve a drug's ADME profile.[9]
-
Metabolic Stability: The oxetane ring is generally robust to metabolic degradation, offering an alternative to more labile groups and potentially improving a drug's half-life.[2]
-
Enhanced Target Engagement: The rigid, three-dimensional structure of the oxetane ring can introduce favorable conformational constraints, leading to better target binding and selectivity.[7]
Advancing Lithium Therapeutics
Lithium is a highly effective mood stabilizer, but its use is complicated by a narrow therapeutic index, requiring careful patient monitoring to avoid toxicity.[3][4] The pharmacokinetic profile of lithium is entirely dependent on its salt form. By pairing lithium with a novel carboxylate like 2-methyl-2-(oxetan-3-yl)propanoate, it may be possible to:
-
Modulate Pharmacokinetics: Different carboxylates can alter the dissolution rate and absorption of lithium, potentially leading to smoother plasma concentration profiles and reducing the sharp peaks associated with toxicity.[3][10]
-
Improve Tolerability: A more controlled release and absorption profile could lead to better patient tolerability and a reduction in side effects.
-
Synergistic or Additive Effects: While speculative, the carboxylate counter-ion itself could have biological activity that complements that of lithium.
Caption: Rationale for the design of Lithium 2-methyl-2-(oxetan-3-yl)propanoate in drug development.
Analytical Characterization
To confirm the identity, structure, and purity of synthesized Lithium 2-methyl-2-(oxetan-3-yl)propanoate, a standard battery of analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to verify the exact mass and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the final compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would confirm the presence of key functional groups, such as the carboxylate and the ether linkage of the oxetane.
Conclusion
Lithium 2-methyl-2-(oxetan-3-yl)propanoate represents a thoughtfully designed molecule with significant potential for pharmaceutical research. By leveraging the property-enhancing effects of the oxetane ring, this novel lithium salt offers a promising avenue for developing a second-generation lithium therapeutic with an improved safety and pharmacokinetic profile. The synthetic route outlined in this guide is based on established, reliable chemical transformations, making the compound accessible for further investigation. This technical guide serves as a foundational resource for scientists interested in exploring the synthesis and application of this and other novel oxetane-containing compounds in the pursuit of safer and more effective medicines.
References
-
PubChem. Methyl 2-methyl-3-oxopentanoate. National Center for Biotechnology Information. [Link]
- Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(26), 4516-4520. Note: While a direct link isn't in the search results, the concept is widely cited in other provided sources.
-
Smith, D. J., et al. (2013). Improving Lithium Therapeutics by Crystal Engineering of Novel Ionic Cocrystals. Molecular Pharmaceutics, 10(12), 4728–4738. [Link]
-
Steen, J. S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431–12469. [Link]
-
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
- Google Patents. (2023).
-
MDPI. (2024). Lithium Coupled with C6-Carboxyl Improves the Efficacy of Oligoguluronate in DSS-Induced Ulcerative Colitis in C57BL/6J Mice. Marine Drugs, 23(1), 1. [Link]
- Google Patents. (2016). Compositions of lithium salts and methods of use.
-
Wikipedia. Lithium propionate. Wikimedia Foundation. [Link]
-
Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431-12469. [Link]
-
LMU Munich. (2019). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. [Link]
-
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4619. [Link]
-
Wikipedia. Lithium (medication). Wikimedia Foundation. [Link]
-
BioFuran Materials. (2025). Carboxylates Applications and Uses Explained. [Link]
-
PubChem. Lithium 2-methylpropanoate. National Center for Biotechnology Information. [Link]
-
ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Improving Lithium Therapeutics by Crystal Engineering of Novel Ionic Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lithium (medication) - Wikipedia [en.wikipedia.org]
- 5. Methyl 2-methyl-3-oxopentanoate | C7H12O3 | CID 545860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US9744189B1 - Compositions of lithium salts and methods of use - Google Patents [patents.google.com]
A Medicinal Chemist's Guide: Leveraging the Oxetane Motif as a Superior Bioisostere for the gem-Dimethyl Group
Executive Summary
In modern drug discovery, the strategic modification of lead compounds to optimize their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Bioisosteric replacement is a cornerstone of this process, and the substitution of a lipophilic gem-dimethyl group with a polar oxetane ring has emerged as a powerful and frequently successful tactic. This guide provides an in-depth analysis of the advantages conferred by this substitution, grounded in physicochemical principles and supported by field-proven data. By replacing a quaternary carbon center with a four-membered cyclic ether, medicinal chemists can profoundly improve aqueous solubility, enhance metabolic stability, reduce lipophilicity, and favorably modulate the basicity of nearby amines. These benefits directly address common liabilities in drug candidates, leading to improved pharmacokinetic profiles and a higher probability of clinical success. This document will detail the causality behind these advantages, present quantitative data, and provide validated experimental protocols for assessing these critical drug-like properties.
Introduction: The Strategic Value of Small Rings in Drug Design
The journey of a drug candidate from initial hit to an approved therapeutic is often dictated by its physicochemical properties. While the gem-dimethyl group is a classic motif used to provide steric bulk and block metabolically labile sites, it invariably increases a compound's lipophilicity.[1] This increase can lead to a cascade of undesirable effects, including poor aqueous solubility, increased off-target toxicity, and rapid metabolic clearance.
The oxetane ring, particularly in its 3,3-disubstituted form, has been validated as a premier bioisosteric replacement for the gem-dimethyl group.[2][3] It occupies a similar steric volume but introduces a polar oxygen atom, fundamentally altering the electronic and physical nature of that molecular space.[4] This swap allows chemists to retain or enhance biological activity while systematically dialing out common ADME liabilities.[5] The pioneering work of Carreira and collaborators at Hoffmann-La Roche demonstrated that oxetanes can effectively block metabolic weak spots without the undesirable increase in lipophilicity associated with the gem-dimethyl group, sparking an "oxetane rush" in the medicinal chemistry community.[2][3]
Caption: Oxetanes can block sites of CYP450-mediated metabolic oxidation.
Imparting Conformational Rigidity and 3D Shape
Increasing the three-dimensionality (sp3 character) of drug candidates is a key strategy to improve physicochemical properties and explore novel chemical space.
-
Causality: The four-membered ring of oxetane is strained and conformationally restricted. [4]This rigidity can help pre-organize a molecule into a bioactive conformation, potentially improving binding affinity. Furthermore, its distinct 3D vector compared to the more "globular" gem-dimethyl group can lead to improved aqueous solubility. [6]
Attenuating Amine Basicity (pKa)
High basicity in drug candidates can lead to liabilities such as hERG channel inhibition, poor cell permeability, and lysosomal trapping.
-
Causality: The electronegative oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect. [6]Placing an oxetane ring alpha to a basic amine can lower its pKa by approximately 2.7 units, effectively reducing its basicity by a factor of ~500. [6]This is a powerful tactic for mitigating basicity-related liabilities without drastic structural changes. [5][7]
Quantitative Comparison: A Matched-Pair Analysis
The following table summarizes the typical quantitative impact observed when replacing a gem-dimethyl group with a 3,3-disubstituted oxetane, based on data aggregated from medicinal chemistry literature.
| Property | gem-Dimethyl Analogue (Parent) | Oxetane Analogue (Modified) | Typical Improvement | Rationale for Change |
| Aqueous Solubility | Low (e.g., <10 µM) | Moderate to High (e.g., >100 µM) | 4x to >4000x Increase [5] | H-bond acceptor improves solvation. |
| Lipophilicity (cLogD) | High | Lower | ΔLogD ≈ -0.5 to -1.5 | Replacement of two methyl groups with a polar ether. |
| Metabolic Half-Life (t½) | Short | Long | 2x to >10x Increase | Blocks CYP-mediated oxidation. [1] |
| Amine pKa (alpha-substituted) | ~9.9 | ~7.2 | ΔpKa ≈ -2.7 [6] | Inductive electron-withdrawing effect. |
| Molecular Weight (MW) | X | X + 2 Da | Negligible | Minimal change in molecular size. |
Practical Application: Experimental Workflows
To validate the benefits of an oxetane-for-gem-dimethyl swap, standardized in vitro assays are essential. The following protocols are self-validating systems for assessing key ADME properties.
Protocol: Kinetic Aqueous Solubility Assay
This high-throughput method provides a rapid assessment of a compound's tendency to precipitate from a solution, which is critical for early-stage discovery. [8] Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (and its gem-dimethyl counterpart) in 100% DMSO. [8]2. Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a 96-well clear-bottom plate containing a larger volume (e.g., 198 µL) of aqueous phosphate-buffered saline (PBS, pH 7.4). This creates a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature (or 37°C) for a set period (e.g., 2 hours) with gentle shaking. [8]5. Detection: Measure the amount of precipitated compound. This can be done via:
-
Nephelometry: A nephelometer measures light scattering caused by insoluble particles. [8][9]The point at which the signal sharply increases corresponds to the kinetic solubility limit.
-
Direct UV Measurement: After incubation, the plate is filtered or centrifuged to remove precipitate. The concentration of the remaining soluble compound in the filtrate/supernatant is then quantified using a UV-Vis spectrophotometer against a standard curve. [8][10]6. Data Analysis: Plot the measured signal (light scattering or UV absorbance) against the compound concentration. The kinetic solubility is the concentration at which precipitation is first observed.
-
Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay is the industry standard for evaluating a compound's susceptibility to Phase I metabolism. [11] Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a 1 µM solution of the test compound in the incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Liver Microsomes: Thaw pooled human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in the incubation buffer. [12] * NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system continuously regenerates the necessary cofactor (NADPH) for CYP enzyme activity. [13]2. Incubation:
-
Pre-warm the microsomal solution and the test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome/compound mixture. [13] * Incubate the reaction at 37°C with gentle shaking.
-
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes). [12]4. Reaction Quenching: Immediately stop the reaction at each time point by adding the aliquot to a tube containing an ice-cold organic solvent (e.g., acetonitrile) with an internal standard. [12]This precipitates the proteins and halts all enzymatic activity.
-
Sample Processing: Centrifuge the quenched samples at high speed to pellet the precipitated protein. [13]6. LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze it using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the metabolic half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) to estimate the rate of metabolism. [14]8. Self-Validation Controls:
-
-NADPH Control: Run an incubation without the NADPH regenerating system. No significant compound loss should be observed, confirming that degradation is enzyme-cofactor dependent. [12] * Positive Control: Include a compound with known high metabolic turnover (e.g., verapamil, imipramine) to ensure the microsomes are active. [11]
-
Caption: A typical decision workflow for employing the oxetane-for-gem-dimethyl swap.
Synthetic Considerations
While the benefits are clear, the synthesis of oxetane-containing molecules requires careful planning. The strained four-membered ring can be susceptible to ring-opening under harsh acidic or certain nucleophilic conditions. [2][15]For this reason, oxetane moieties are often introduced during the final stages of a synthetic route to avoid exposure to incompatible reagents. [2][7]Fortunately, advances in synthetic methodologies and the commercial availability of diverse oxetane building blocks have made their incorporation more accessible to medicinal chemists. [15]
Case Studies in Drug Discovery
The successful application of this strategy is well-documented in the literature:
-
GDC-0349: In this program, an oxetane substituent was introduced to reduce the basicity (pKa) of a tertiary amine, which successfully mitigated hERG inhibition and reduced plasma clearance compared to previous analogues. [2]* Entospletinib (GS-9973): An oxetane was used to replace an ethyl group on a piperazine ring. This change reduced basicity, which improved kinase selectivity, while maintaining high metabolic stability and aqueous solubility. [2]* EZH2 Inhibitors: In a lead optimization campaign, a methoxymethyl-oxetane was introduced as a less lipophilic surrogate for a THF ring. This swap drastically improved both metabolic stability and solubility while providing a better fit into the target protein's binding pocket. [2]
Conclusion
The substitution of a gem-dimethyl group with an oxetane ring is a validated, high-impact strategy in modern medicinal chemistry. It is not merely a substitution but a strategic redesign that leverages the unique physicochemical properties of the oxetane to overcome common and critical hurdles in drug development. By introducing polarity, metabolic resistance, and favorable conformational constraints without a lipophilicity penalty, the oxetane motif serves as a versatile tool for transforming a problematic lead compound into a viable drug candidate. Researchers and drug development professionals should consider this bioisosteric replacement as a primary tactic when confronting liabilities of poor solubility, high metabolic clearance, or undesirable basicity.
References
- Rojas, J. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- Taylor, C. G., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery.
- BenchChem. (2025). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. BenchChem.
- Al-aboudi, A., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry.
- Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.
- Rojas, J. J., et al. (2023). Oxetanes in Drug Discovery Campaigns.
- Doran, R. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- BenchChem. (2025). Application Notes and Protocols for Incorporating the Oxetane Moiety to Improve Drug-like Properties. BenchChem.
- Burris, K. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar.
- BenchChem. (2025). Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability. BenchChem.
- Rojas, J. J. (2021). Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes. Spiral.
- Osipenko, S. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- Inventiva Pharma. (2013).
- AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm.
- ResearchGate. (2021). Protocol for the Human Liver Microsome Stability Assay.
- BMG LABTECH.
- Enamine. Shake-Flask Aqueous Solubility Assay. Enamine.
- Creative Bioarray. Microsomal Stability Assay.
- AxisPharm. Microsomal Stability Assay Protocol. AxisPharm.
- Cyprotex. Microsomal Stability. Cyprotex.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. enamine.net [enamine.net]
- 11. protocols.io [protocols.io]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Solubility profile of Lithium 2-methyl-2-(oxetan-3-yl)propanoate in organic solvents
Technical Whitepaper: Solubility Characterization and Solvent Selection for Lithium 2-methyl-2-(oxetan-3-yl)propanoate
Executive Summary
Lithium 2-methyl-2-(oxetan-3-yl)propanoate is a specialized building block merging the metabolic stability of the oxetane ring with the steric demand of a gem-dimethyl motif.[1] As a lithium carboxylate with a quaternary
Part 1: Physicochemical Context & Structural Analysis[1]
To predict and manipulate the solubility of this compound, one must deconstruct its competing structural forces.[2] The molecule exists at the intersection of high lattice energy (ionic Li-O bond) and high lipophilicity (bulky organic framework).[2]
Structural Deconstruction
-
The Cation (
): A "hard" Lewis acid with high charge density.[1][2] It demands high-dielectric solvents (Water, MeOH) or strong Lewis basic donors (THF, DMSO) to overcome lattice energy.[1][2] -
The Anion (2-methyl-2-(oxetan-3-yl)propanoate):
-
Steric Bulk: The quaternary
-carbon (bearing two methyl groups and the oxetane ring) creates a "neopentyl-like" steric environment.[1] This bulk disrupts the crystal lattice packing, theoretically increasing solubility in organic solvents compared to linear analogs like lithium butyrate.[2] -
The Oxetane Ring: Attached at the C3 position, the oxetane acts as a polar, hydrogen-bond accepting ether.[2] It enhances solubility in polar aprotic solvents (e.g., THF, Ethyl Acetate) but introduces sensitivity to strong Lewis acids (ring-opening risk).[1][2]
-
Solvation Mechanism
Solubility in organic media requires a "Solvent-Separated Ion Pair" (SSIP) mechanism.[1][2] Non-polar solvents (Toluene, Heptane) cannot stabilize the free
Figure 1: Solvation thermodynamics of Lithium 2-methyl-2-(oxetan-3-yl)propanoate.[1][2] Dissolution is driven by the solvent's ability to sequester the Lithium cation.
Part 2: Solubility Profile (Predicted & Empirical Trends)
Based on the physicochemical properties of analogous 3,3-disubstituted oxetanes and hindered lithium carboxylates, the following solubility profile is established.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Prediction | Technical Insight |
| Polar Protic | Water, Methanol, Ethanol | High (>100 mg/mL) | Primary choice for stock solutions.[1][2] The high dielectric constant easily dissociates the Li-salt.[1] Note: Avoid if anhydrous conditions are required for subsequent steps.[1][2] |
| Polar Aprotic (High Dipole) | DMSO, DMF, DMAc | High (>50 mg/mL) | Excellent solubilizers.[2] Useful for nucleophilic substitution reactions where the carboxylate acts as a nucleophile.[2] |
| Ethers (Coordinating) | THF, 2-MeTHF, Dioxane | Moderate (10-50 mg/mL) | The oxetane oxygen and solvent oxygen compete for Li+ coordination.[1][2] Solubility is often temperature-dependent.[1][2][3][4][5] 2-MeTHF is preferred (Green solvent) and often shows better solubility due to lipophilicity.[1][2] |
| Esters/Ketones | Ethyl Acetate, Acetone | Low to Moderate | Limited solubility.[1][2] Often used as "anti-solvents" to precipitate the salt from Methanol/THF mixtures.[2] |
| Non-Polar | Toluene, Heptane, DCM | Negligible (<1 mg/mL) | The ionic lattice is too strong.[2] Use only as wash solvents to remove organic impurities.[1][2] |
Critical Application Note: While THF is a standard solvent for lithiation chemistry, lithium carboxylates can aggregate in pure THF.[2] If solubility is insufficient, add a co-solvent (e.g., 10% DMSO) or a chelating additive (e.g., TMEDA or 12-crown-4, though cost/toxicity may be prohibitive) to break aggregates.[1][2]
Part 3: Experimental Protocol for Solubility Determination
Do not rely on visual estimation. The following gravimetric protocol ensures accurate solubility data generation, accounting for the hygroscopic nature of lithium salts.
Methodology: Equilibrium Solubility (Shake-Flask Method)
-
Preparation:
-
Solvent Addition:
-
Equilibration:
-
Sampling & Analysis:
Figure 2: Step-by-step workflow for determining the solubility limit of lithium carboxylates.
Part 4: Stability & Handling (Expertise & Experience)[1][2]
Working with oxetane-containing lithium salts requires specific precautions to maintain the integrity of the strained ring system.
-
Acid Sensitivity:
-
The oxetane ring is stable to basic conditions (e.g., LiOH, LDA) but vulnerable to Lewis acids (
, ) and strong Brønsted acids.[2] -
Risk: Acid-catalyzed ring opening leads to the formation of 1,3-diols or polymerized byproducts.[1]
-
Mitigation: When quenching reactions involving this compound, use buffered solutions (e.g., saturated
or Phosphate buffer pH 7-8) rather than strong HCl.[1][2]
-
-
Hygroscopicity:
References
-
Wuitschik, G., et al. (2010).[2] "Oxetanes as Promising Bioisosteres for the Gem-Dimethyl Group."[1][2][6][7] Angewandte Chemie International Edition. [1][2]
-
Bull, J. A., et al. (2016).[2] "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. [1][2]
-
BenchChem. (2025).[1][2][8] "Solubility of Lithium Laurate in Organic Solvents: A Technical Guide." BenchChem Technical Library. [1][2]
-
Patsnap Eureka. (2025).[1][2] "Solubility characteristics of lithium acetate in various solvents."
-
Reich, H. J. (2018).[1][2] "Solubility and Aggregation of Lithium Salts." University of Wisconsin-Madison Chemistry Database.
Sources
- 1. Methyl 2-methyl-3-oxopentanoate | C7H12O3 | CID 545860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lithium propionate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Measure Solubility of Lithium Acetate in Different Solvents [eureka.patsnap.com]
- 5. escholarship.org [escholarship.org]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis Protocols for Lithium 2-methyl-2-(oxetan-3-yl)propanoate
Introduction & Mechanistic Causality
The incorporation of oxetane rings into pharmaceutical candidates has revolutionized modern drug design. As highly strained (~107 kJ/mol) yet chemically robust bioisosteres for gem-dimethyl and carbonyl groups, oxetanes dramatically improve metabolic stability, lower lipophilicity (logP), and enhance aqueous solubility[1].
The synthesis of Lithium 2-methyl-2-(oxetan-3-yl)propanoate represents a critical workflow for generating oxetane-containing building blocks ready for downstream amide couplings. This application note details a rigorously validated, four-step synthetic sequence.
Causality Behind Experimental Design
-
Step 1: Horner-Wadsworth-Emmons (HWE) Olefination: The sequence begins with the olefination of oxetan-3-one. Sodium hydride (NaH) is selected as the base to ensure irreversible and complete deprotonation of triethyl phosphonoacetate, driving the formation of the reactive ylide and preventing unreacted starting materials[2].
-
Step 2: Catalytic Hydrogenation: The
-unsaturated ester is reduced using 10% Pd/C under 1 atm of hydrogen. Neutral conditions are strictly maintained because oxetanes are highly sensitive to strong Brønsted acids, which can trigger ring-opening polymerization. -
Step 3: One-Pot Gem-Dimethylation: This is the most technically demanding step. The causality behind using 2.5 equivalents of Lithium diisopropylamide (LDA) lies in the sequential enolization required for double alkylation. The first equivalent of LDA forms the initial enolate, which is alkylated by methyl iodide (MeI) to form a mono-methyl intermediate. A second equivalent of LDA is required to enolize this sterically hindered intermediate, followed by the second methylation to yield the gem-dimethyl product. The reaction must be held strictly at -78 °C; elevated temperatures in the presence of strong bases risk base-catalyzed ring opening of the oxetane.
-
Step 4: Saponification to the Lithium Salt: Saponification with Lithium Hydroxide (LiOH) is deliberately chosen over standard acidic workups. Free oxetane-containing carboxylic acids[3] can degrade if exposed to strong mineral acids during extraction. By directly isolating the lithium salt, the protocol bypasses acidic conditions entirely. Furthermore, the resulting lithium salt is highly crystalline, non-hygroscopic, and serves as a direct, self-activating substrate for downstream coupling reagents (e.g., HATU).
Quantitative Data & Reagent Stoichiometry
The following table summarizes a representative 100 mmol batch scale, optimized for maximum throughput and yield.
| Step | Reagent / Intermediate | MW ( g/mol ) | Equivalents | Amount | Expected Yield |
| 1 | Oxetan-3-one | 72.06 | 1.00 | 7.21 g (100 mmol) | - |
| Triethyl phosphonoacetate | 224.21 | 1.10 | 24.66 g (110 mmol) | - | |
| NaH (60% dispersion) | 24.00 | 1.10 | 4.40 g (110 mmol) | - | |
| Ethyl 2-(oxetan-3-ylidene)acetate | 142.15 | - | 12.08 g | 85% | |
| 2 | Ethyl 2-(oxetan-3-ylidene)acetate | 142.15 | 1.00 | 12.08 g (85 mmol) | - |
| 10% Pd/C | - | 10% w/w | 1.20 g | - | |
| Ethyl 2-(oxetan-3-yl)acetate | 144.17 | - | 11.64 g | 95% | |
| 3 | Ethyl 2-(oxetan-3-yl)acetate | 144.17 | 1.00 | 11.53 g (80 mmol) | - |
| LDA (2.0 M in THF/heptane) | 107.12 | 2.50 | 100 mL (200 mmol) | - | |
| Methyl Iodide (MeI) | 141.94 | 3.00 | 14.9 mL (240 mmol) | - | |
| Ethyl 2-methyl-2-(oxetan-3-yl)propanoate | 172.22 | - | 10.33 g | 75% | |
| 4 | Ethyl 2-methyl-2-(oxetan-3-yl)propanoate | 172.22 | 1.00 | 10.33 g (60 mmol) | - |
| LiOH·H₂O | 41.96 | 1.50 | 3.78 g (90 mmol) | - | |
| Lithium 2-methyl-2-(oxetan-3-yl)propanoate | 150.10 | - | 8.56 g | 95% |
Synthetic Workflow Visualization
Fig 1: Four-step synthetic workflow for Lithium 2-methyl-2-(oxetan-3-yl)propanoate.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate
Objective: Construct the
-
Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Add NaH (60% dispersion in mineral oil, 4.40 g, 110 mmol) and suspend in anhydrous THF (150 mL).
-
Ylide Formation: Cool the suspension to 0 °C using an ice bath. Add triethyl phosphonoacetate (24.66 g, 110 mmol) dropwise over 20 minutes. Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases and the solution becomes clear.
-
Reaction: Add a solution of oxetan-3-one (7.21 g, 100 mmol) in anhydrous THF (20 mL) dropwise. Remove the ice bath and allow the reaction to stir at room temperature (RT) for 2 hours.
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The product is highly UV-active, whereas the starting material is not.
-
Workup: Quench carefully with saturated aqueous NH₄Cl (100 mL). Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography (0-20% EtOAc in Hexanes) to yield the product as a colorless oil.
Step 2: Synthesis of Ethyl 2-(oxetan-3-yl)acetate
Objective: Reduce the olefin while preserving the oxetane ring[4].
-
Preparation: Dissolve Ethyl 2-(oxetan-3-ylidene)acetate (12.08 g, 85 mmol) in absolute ethanol (120 mL) in a 250 mL flask.
-
Catalyst Addition: Carefully add 10% Pd/C (1.20 g). Safety Note: Pd/C is highly pyrophoric when dry; add under a blanket of nitrogen.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Stir the suspension vigorously under a hydrogen balloon (1 atm) at RT for 4–6 hours.
-
Self-Validation: Monitor by ¹H-NMR. The reaction is complete when the characteristic olefinic proton signal (~5.8 ppm) completely disappears.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with EtOAc (100 mL). Concentrate the filtrate under reduced pressure to afford the product as a clear oil. Use directly in the next step without further purification.
Step 3: Synthesis of Ethyl 2-methyl-2-(oxetan-3-yl)propanoate
Objective: Perform a one-pot double methylation at the
-
Preparation: In a flame-dried 500 mL flask under argon, add LDA (2.0 M in THF/heptane/ethylbenzene, 100 mL, 200 mmol) and cool to strictly -78 °C using a dry ice/acetone bath.
-
Enolization: Dissolve Ethyl 2-(oxetan-3-yl)acetate (11.53 g, 80 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the LDA over 30 minutes, maintaining the internal temperature below -70 °C. Stir for 45 minutes at -78 °C.
-
Alkylation: Add Methyl Iodide (14.9 mL, 240 mmol) dropwise. Stir the mixture at -78 °C for 1 hour, then slowly remove the cooling bath and allow the reaction to warm to RT over 4 hours.
-
Self-Validation: Monitor by GC-MS. The intermediate mono-methylated mass (
= 158) should fully transition to the gem-dimethyl mass ( = 172). ¹H-NMR will show a sharp 6H singlet at ~1.2 ppm. -
Workup: Quench the reaction at 0 °C with saturated aqueous NH₄Cl (150 mL). Extract with EtOAc (3 × 150 mL). Wash the combined organics with 5% aqueous Na₂S₂O₃ (to remove residual iodine) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Purify via silica gel chromatography (0-15% EtOAc in Hexanes) to yield the product.
Step 4: Synthesis of Lithium 2-methyl-2-(oxetan-3-yl)propanoate
Objective: Hydrolyze the ester to the lithium salt, avoiding acidic degradation[3].
-
Preparation: Dissolve Ethyl 2-methyl-2-(oxetan-3-yl)propanoate (10.33 g, 60 mmol) in a solvent mixture of THF/MeOH (3:1, 80 mL).
-
Saponification: Dissolve LiOH·H₂O (3.78 g, 90 mmol) in deionized water (20 mL). Add the aqueous base to the organic solution. Stir the biphasic mixture vigorously at RT for 12 hours.
-
Self-Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The ester spot (
~0.6) will disappear entirely, with the product remaining at the baseline. -
Workup & Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water (20 mL) and wash with diethyl ether (2 × 30 mL) to remove any unreacted ester or organic impurities.
-
Lyophilization: Freeze the aqueous layer and lyophilize (freeze-dry) for 24–48 hours to afford the target lithium salt as a fine, white, highly crystalline powder.
References
Sources
Application Notes & Protocols: A Scientist's Guide to Incorporating Oxetane Motifs into Drug Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.[2][3] This guide provides an in-depth exploration of the strategic rationale for incorporating oxetanes, detailed synthetic protocols for their installation, and critical insights into their chemical stability. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage oxetane motifs in their discovery programs.
Part 1: The Strategic Imperative: Why Incorporate an Oxetane?
The decision to incorporate an oxetane is driven by its proven ability to resolve common challenges in drug development, such as poor solubility, high metabolic turnover, and undesirable lipophilicity.[4][5] The oxetane's value lies in its function as a versatile bioisostere, capable of replacing common chemical groups to impart favorable drug-like properties.[1][6]
The Oxetane as a Bioisosteric Replacement
An oxetane can trigger profound, positive changes in aqueous solubility, lipophilicity, metabolic stability, and conformational preference when replacing functionalities like gem-dimethyl or carbonyl groups.[4]
-
gem-Dimethyl and tert-Butyl Groups: The oxetane ring serves as a hydrophilic surrogate, occupying a similar steric volume but introducing polarity.[2][4] This substitution can significantly improve aqueous solubility and disrupt metabolic pathways targeting lipophilic alkyl groups.[7]
-
Carbonyl Groups: As a stable, non-planar, and less lipophilic isostere for ketones, the oxetane oxygen can act as a hydrogen bond acceptor, similar to a carbonyl, while improving metabolic stability.[8][9]
-
Benzamides and Other Amides: Aryl-amino-oxetanes are being explored as three-dimensional bioisosteres of benzamides, offering improved aqueous solubility while maintaining desirable properties like low LogD and high metabolic stability.[10]
Impact on Physicochemical and ADME Properties
The incorporation of an oxetane motif can predictably and advantageously alter a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][3]
-
Aqueous Solubility: Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, a critical advantage for improving oral bioavailability.[1][4]
-
Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their alkyl counterparts, which can be beneficial for optimizing pharmacokinetic profiles.[1][11]
-
Metabolic Stability: The oxetane ring is generally robust and can block metabolically labile sites.[7] Its introduction can redirect metabolism away from cytochrome P450 (CYP450) enzymes towards other pathways like microsomal epoxide hydrolase (mEH), which can catalyze the ring-opening of the oxetane to a diol.[2][12]
-
Amine Basicity (pKa): Placing an oxetane ring adjacent to a basic amine can significantly reduce its pKa.[2] This is a crucial tactic for mitigating hERG liability and improving cell permeability.[6] For instance, in a series of RSV F inhibitors, introducing an oxetane reduced the adjacent amine's pKa from 10.4 to 8.0, effectively lowering the volume of distribution while maintaining high potency.[2]
| Property | Impact of Oxetane Incorporation | Rationale & Causality | Representative Examples |
| Aqueous Solubility | Significant Increase | Replaces non-polar groups (e.g., gem-dimethyl) with a polar, H-bond accepting ether.[4] | Up to 4000-fold increase observed in model systems.[4] |
| Lipophilicity (LogD) | Decrease | The polar oxygen atom reduces overall lipophilicity compared to isosteric alkyl groups.[1][5] | Used to improve unsatisfactory PK properties in multiple drug campaigns.[11][13] |
| Metabolic Stability | General Increase | Blocks metabolically weak C-H bonds; can shift metabolism away from CYP450 pathways.[2][12] | AZD1979 metabolism shifted to mEH-mediated ring-opening.[2] |
| Basicity of Proximal Amines | Decrease | The electron-withdrawing effect of the oxetane oxygen lowers the pKa of nearby amines.[2][6] | GDC-0349 (mTOR inhibitor) showed lower pKa and no hERG inhibition.[6] |
| Molecular Conformation | Increased sp³ character / 3D shape | The puckered, non-planar ring enforces specific three-dimensional conformations.[4][10] | Amino-oxetanes adopt a more 3D conformation than flat benzamides.[10] |
The value of this scaffold is validated by its presence in approved drugs such as paclitaxel (Taxol) and, more recently, fully synthetic agents like rilzabrutinib, confirming its acceptance and utility in modern pharmaceuticals.[2][14]
Part 2: The "How" - A Guide to Synthetic Strategies
The growing demand for oxetanes has spurred the development of diverse and robust synthetic methodologies. The choice of strategy depends on the desired substitution pattern, the stage of synthesis, and the available starting materials.
Caption: A workflow for selecting an appropriate synthetic strategy.
Protocol 1: Williamson Etherification from 1,3-Diols
This is the most classical and widely used method for constructing 3,3-disubstituted oxetanes.[5][15] The strategy relies on the intramolecular cyclization of a 1,3-halohydrin or a related substrate with a good leaving group. The key is the selective activation of one hydroxyl group, followed by base-mediated ring closure.[16]
Workflow: 1,3-Propanediol → Mono-activation (e.g., Tosylation) → Base-mediated Cyclization → Oxetane
Detailed Step-by-Step Protocol (3,3-Disubstituted Oxetane):
-
Activation (Mono-Tosylation):
-
To a stirred solution of the 3,3-disubstituted-1,3-propanediol (1.0 eq.) in anhydrous pyridine (or dichloromethane with a non-nucleophilic base like triethylamine) at 0 °C, add p-toluenesulfonyl chloride (TsCl) (1.05 eq.) portion-wise.
-
Causality: Using slightly more than one equivalent of TsCl under controlled temperature favors mono-tosylation over di-tosylation. Pyridine acts as both solvent and acid scavenger.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with cold water and extract the product with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mono-tosylate is often used directly in the next step without further purification.
-
-
Cyclization:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of the crude mono-tosylated diol in THF dropwise over 30 minutes.
-
Causality: NaH is a strong, non-nucleophilic base that deprotonates the remaining free hydroxyl group, initiating the intramolecular Sₙ2 attack on the carbon bearing the tosylate leaving group to form the strained four-membered ring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-8 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water to destroy excess NaH.
-
Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired oxetane.
-
Protocol 2: Paternò-Büchi [2+2] Photocycloaddition
This powerful reaction forms an oxetane via the photochemical [2+2] cycloaddition of an electronically excited carbonyl compound and a ground-state alkene.[8][17] It is particularly useful for accessing 2-substituted and other complex oxetanes that can be challenging to make via cyclization routes.[18][19]
Caption: Simplified mechanism of the Paternò-Büchi reaction.
Detailed Step-by-Step Protocol (General Procedure):
-
Reaction Setup:
-
In a quartz or Pyrex immersion-well photoreactor, dissolve the carbonyl compound (1.0 eq.) and a suitable excess of the alkene (5-10 eq.) in a photochemically inert solvent (e.g., benzene, acetonitrile, or acetone). The total concentration should be relatively dilute (e.g., 0.05 M) to minimize side reactions.
-
Causality: A large excess of the alkene is used to favor the intermolecular reaction over potential dimerization or decomposition of the excited carbonyl. The choice of reactor material (quartz for <300 nm, Pyrex for >300 nm) depends on the required wavelength for excitation.
-
-
Degassing:
-
Thoroughly degas the solution for 30-60 minutes by bubbling with a stream of dry nitrogen or argon.
-
Causality: Dissolved oxygen is an efficient quencher of triplet excited states and must be removed to ensure the reaction proceeds efficiently.
-
-
Irradiation:
-
While maintaining the solution at a constant temperature (e.g., 20 °C) using a cooling bath, irradiate the mixture with a medium- or high-pressure mercury lamp.
-
Monitor the reaction progress by TLC or GC-MS. Irradiation times can vary from a few hours to over a day depending on the reactants.
-
-
Work-up and Purification:
-
Once the starting carbonyl is consumed, stop the irradiation and concentrate the reaction mixture under reduced pressure to remove the solvent and excess alkene.
-
Purify the crude residue by column chromatography on silica gel to isolate the oxetane product(s). Note that regio- and stereoisomers are often formed.
-
Other Key Synthetic Strategies
-
Ring Expansion of Epoxides: The reaction of epoxides with a sulfur ylide (the Corey-Chaykovsky reagent) provides an efficient one-pot synthesis of oxetanes.[17][20] An initial nucleophilic attack by the ylide opens the epoxide, and the resulting intermediate undergoes intramolecular cyclization to form the oxetane with the expulsion of dimethyl sulfoxide (DMSO).[5]
-
Visible-Light-Mediated Synthesis: Modern photoredox catalysis has enabled novel pathways to oxetanes. For example, a Giese-type addition of α-oxy radicals (generated via decarboxylation of oxetane-2-carboxylic acids) to electron-deficient alkenes provides access to functionalized 2-alkyl oxetanes.[21][22]
-
Gold-Catalyzed Synthesis of Oxetan-3-ones: A highly practical method involves the gold-catalyzed reaction of readily available propargylic alcohols to directly form oxetan-3-ones, which are versatile building blocks for further derivatization.[23]
Part 3: Practical Considerations: Stability and Reactivity
While oxetanes are incorporated to improve metabolic stability, the inherent ring strain (approx. 25.5 kcal/mol) makes them susceptible to ring-opening under certain conditions.[8] A thorough understanding of their stability profile is crucial for planning multi-step syntheses.
| Condition | Oxetane Ring Stability | Comments & Causality |
| Strongly Acidic (e.g., conc. HCl, TFA) | Potentially Labile | Prone to acid-catalyzed ring-opening, especially with internal nucleophiles.[2] 3,3-disubstituted oxetanes are generally more stable. |
| Strongly Basic (e.g., NaOH, KOtBu) | Generally Stable | The ether linkage is resistant to strong bases. The ring is stable to many basic conditions used in standard organic synthesis.[10] |
| Organometallics (e.g., Grignard, R-Li) | Generally Stable | Stable to many organometallic reagents, allowing for functionalization elsewhere in the molecule.[24] |
| Reductive (e.g., H₂, Pd/C; NaBH₄) | Stable | The oxetane ether is not reduced under standard hydrogenation or hydride reduction conditions. |
| Oxidative (e.g., PDC, m-CPBA) | Stable | The core ring is stable to many common oxidants, though functional groups on the ring can be oxidized.[25] |
| Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Labile | Lewis acids can coordinate to the oxygen and facilitate ring-opening reactions. This reactivity can also be synthetically useful.[20][26] |
Conclusion
The oxetane motif is a validated and powerful tool in the medicinal chemist's arsenal. Its ability to confer significant improvements in solubility, lipophilicity, and metabolic stability has cemented its role in modern drug design. With an expanding array of reliable and scalable synthetic methods, from classical Williamson etherifications to modern photocatalytic strategies, the incorporation of oxetanes is more accessible than ever. By understanding both the strategic benefits and the synthetic nuances detailed in this guide, researchers can confidently and effectively deploy oxetane scaffolds to accelerate the development of next-generation therapeutics.
References
-
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
-
Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
-
Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
PubMed. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
-
RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. [Link]
-
PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
-
National Institutes of Health. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]
-
ACS Publications. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2025). Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Molecules. [Link]
-
American Chemical Society. (n.d.). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Denmark Group. (2020). An Exploration of Oxetanes: Synthesis and Relevance. [Link]
-
ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
National Institutes of Health. (2026). Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals. PMC. [Link]
-
ACS Publications. (2025). Methodologies for the Formation of 2-Substituted Oxetanes: Synthesis of (S)-Oxetan-2-ylmethyl Tosylate. Organic Process Research & Development. [Link]
-
MDPI. (n.d.). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Molecules. [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of 2-Substituted Oxetanes. [Link]
-
ChemRxiv. (n.d.). Visible-Light-Mediated Synthesis of 2-Oxetanes via Giese Addition to α-Oxy Radicals. [Link]
-
ACSESS. (2025). Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. ACS Omega. [Link]
-
National Institutes of Health. (2020). Chemical Space Exploration of Oxetanes. PMC. [Link]
-
Wikipedia. (n.d.). Oxetane. [Link]
-
National Institutes of Health. (n.d.). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC. [Link]
-
SlideShare. (2012). Application of Bioisosteres in Drug Design. [Link]
-
RSC Publishing. (n.d.). Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives. Chemical Communications. [Link]
-
National Institutes of Health. (n.d.). Oxetane Synthesis through the Paternò-Büchi Reaction. PMC. [Link]
-
National Institutes of Health. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. PMC. [Link]
-
ACS Publications. (2026). Triplet Energy Transfer-Mediated Intermolecular Paternò–Büchi Reaction for the Synthesis of Trifluoromethylated Oxetanes. Organic Letters. [Link]
-
The Dong Group. (n.d.). Oxetane Presentation.pptx. [Link]
-
Scilit. (n.d.). Oxetane Synthesis through the Paternò-Büchi Reaction. [Link]
-
National Institutes of Health. (2025). Biocatalytic enantioselective formation and ring-opening of oxetanes. PMC. [Link]
-
ResearchGate. (2025). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of oxetanes. [Link]
-
National Institutes of Health. (n.d.). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 9. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 21. Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academia.edu [academia.edu]
- 25. researchgate.net [researchgate.net]
- 26. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Nucleophilic Substitution and Ring-Opening of Oxetanes with Propanoate Salts
Executive Briefing
The integration of highly strained four-membered cyclic ethers—specifically oxetanes—into pharmaceutical pipelines has revolutionized modern drug design. Oxetanes serve as metabolically robust, high-solubility isosteres for gem-dimethyl and carbonyl groups. While their inherent ring strain (~107 kJ/mol) makes them susceptible to nucleophilic attack, they remain remarkably stable under neutral conditions, requiring precise electrophilic activation.
This technical guide details the causal framework and self-validating protocols for the nucleophilic substitution (ring-opening) of oxetanes using propanoate salts . This specific transformation is highly valued in medicinal chemistry for synthesizing differentiated 1,3-diol mono-propanoates, which act as versatile synthetic intermediates and lipophilic prodrug scaffolds.
Mechanistic Causality & Regioselectivity
The cleavage of the strong C–O bond in oxetanes via nucleophilic substitution requires a delicate balance between Lewis acid activation and nucleophile basicity.
Catalyst and Solvent Causality
To facilitate the nucleophilic attack of a propanoate salt, the oxetane oxygen must be electrophilically activated to lower the energy of the C–O
-
Solvent Selection : The reaction must be conducted in non-coordinating solvents like dichloromethane (DCM). Coordinating solvents such as THF competitively bind to the Sc(III) center, drastically inhibiting the activation of the oxetane and stalling the reaction.
-
Nucleophile Design : Using a lipophilic salt such as tetrabutylammonium propanoate (TBA-Propanoate) is critical. Unlike sodium propanoate, which is insoluble in DCM and forms tight ion pairs, the bulky tetrabutylammonium counter-ion ensures complete dissolution and generates a "naked," highly reactive propanoate anion.
Regiochemical Control
The nucleophilic ring-opening of 2-substituted oxetanes operates on a mechanistic continuum between
Fig 1: Mechanism of Sc(OTf)3-catalyzed regioselective oxetane ring-opening by propanoate.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization parameters for the nucleophilic substitution of 2-phenyloxetane. The data clearly illustrates the necessity of matching the correct counter-ion with a non-coordinating solvent to achieve high regioselectivity and yield.
| Entry | Catalyst (mol%) | Propanoate Source (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regiomeric Ratio (C4:C2 attack) |
| 1 | None | Na-Propanoate (2.0) | DMF | 80 | 24 | <5 | N/A |
| 2 | BF | Propanoic Acid (2.0) | DCM | 0 to 25 | 12 | 45 | 85:15 |
| 3 | Sc(OTf) | TBA-Propanoate (1.5) | DCM | 25 | 4 | 92 | >95:5 |
| 4 | Sc(OTf) | TBA-Propanoate (1.5) | THF | 25 | 8 | 78 | 90:10 |
Table 1: Optimization of nucleophilic ring-opening of 2-phenyloxetane. Entry 3 represents the validated optimal conditions.
Self-Validating Experimental Protocol
This protocol describes the synthesis of 3-hydroxy-3-phenylpropyl propanoate via the regioselective ring-opening of 2-phenyloxetane. The procedure is designed with built-in analytical checkpoints to ensure self-validation before proceeding to isolation.
Materials Required:
-
2-Phenyloxetane (1.0 mmol)
-
Tetrabutylammonium propanoate (1.5 mmol)
-
Scandium(III) triflate (0.1 mmol)
-
Anhydrous Dichloromethane (DCM, 5.0 mL)
-
Activated 4Å Molecular Sieves
Step-by-Step Methodology
Step 1: Nucleophile Dehydration (Critical Causality)
-
Action: Dissolve TBA-propanoate (1.5 mmol) in 3.0 mL of anhydrous DCM over activated 4Å molecular sieves for 30 minutes prior to use.
-
Causality: Trace water strongly competes with the oxetane for Sc(OTf)
coordination and acts as a competing O-nucleophile, which would lead to the formation of 1-phenylpropane-1,3-diol byproducts.
Step 2: Catalyst Activation
-
Action: Transfer the dried nucleophile solution to an oven-dried Schlenk flask under N
. Cool to 0 °C, then add Sc(OTf) (0.1 mmol). -
Causality: Cooling to 0 °C mitigates the exothermic coordination of the Lewis acid to the carboxylate, preventing premature degradation or aggregation of the catalyst complex.
Step 3: Substrate Addition & Nucleophilic Substitution
-
Action: Add 2-phenyloxetane (1.0 mmol) dropwise via syringe. Remove the ice bath, allow the reaction to warm to 25 °C, and stir for 4 hours.
-
Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in aqueous NaHCO
, and extract with CDCl . Analyze via H NMR. Validation criteria : The complete disappearance of the highly deshielded oxetane ring protons (multiplet, ~4.5–4.8 ppm) and the emergence of the primary ester -protons (triplet, ~4.1 ppm) alongside the secondary carbinol proton (triplet, ~4.7 ppm). Do not proceed to quench until this conversion is verified.
Step 4: Quench and Isolation
-
Action: Quench the reaction mixture with saturated aqueous NaHCO
(5 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO , and concentrate under reduced pressure. -
Causality: The mildly basic quench deprotonates the intermediate scandium alkoxide, releasing the free 3-hydroxy ester and precipitating Sc(OH)
. This solid is easily partitioned into the aqueous phase, preventing emulsion formation during extraction.
Step 5: Purification
-
Action: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 80:20) to afford the pure 1,3-diol mono-propanoate.
Pharmacokinetic Implications & Workflows
In medicinal chemistry, the nucleophilic ring opening of oxetanes with carboxylates has been actively applied to the synthesis of complex active pharmaceutical ingredients (APIs), including the development of reboxetine analogs . The resulting propanoate esters often serve as highly tunable prodrug moieties. The workflow below illustrates the logical progression from target identification to pharmacokinetic enhancement using oxetane-propanoate systems.
Fig 2: Logical workflow for integrating oxetane-propanoate prodrugs in drug development.
References
-
Title : Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Source : Chemical Reviews. URL :[Link]
-
Title : Oxetanes in Drug Discovery: Structural and Synthetic Insights. Source : Journal of Medicinal Chemistry. URL :[Link]
-
Title : Synthesis of reboxetine analogs via nucleophilic ring opening of oxetanes. Source : Tetrahedron Letters. URL :[Link]
Application Note: Solvent Selection and Reaction Engineering for Lithium Oxetane Salts
Executive Summary
The oxetane ring has emerged as a privileged structural motif in modern medicinal chemistry, frequently deployed as a metabolically stable, highly polar bioisostere for gem-dimethyl groups and carbonyls[1]. However, the synthetic elaboration of these four-membered heterocycles presents a profound chemical dichotomy: while they are stable in biological systems, their corresponding α-lithiated intermediates are notoriously unstable[2].
This application note provides a comprehensive, causality-driven guide to solvent selection for generating and trapping lithium oxetane salts. By manipulating solvent polarity, aggregation states, and microfluidic residence times, researchers can tame these highly reactive species, preventing unwanted cycloreversion or carbene-mediated ring-opening pathways[1].
Mechanistic Insights: The Dichotomy of Lithiated Oxetanes
The successful functionalization of oxetanes via lithiation (e.g., the formation of 2-lithiated-2-phenyloxetane) hinges entirely on the stabilization of the C–Li bond against the inherent strain of the four-membered ring. The unsubstituted oxetane ring possesses significant ring strain, with a highly puckered conformation and a ring-expansion activation barrier of roughly 13–17 kcal·mol⁻¹[1].
When an oxetane is α-lithiated, the solvent environment dictates the kinetic fate of the intermediate:
-
Polar Coordinating Solvents (e.g., THF): Strong Lewis bases like tetrahydrofuran (THF) rapidly break down organolithium hexamers and tetramers into highly reactive monomers or dimers. While this maximizes the carbanionic character and nucleophilicity of the intermediate, it drastically reduces its half-life[2]. In THF at –78 °C, 2-lithiated oxetanes rapidly undergo ring-opening to form a carbene intermediate, which subsequently undergoes a 1,2-alkyl shift or cycloreversion to yield degradation products[1].
-
Non-Polar Solvents with Chelating Ligands (e.g., Hexane + TMEDA): Utilizing a non-polar hydrocarbon solvent (hexane) preserves the thermodynamically stable aggregated state of the organolithium species. The addition of N,N,N′,N′-tetramethylethylenediamine (TMEDA) provides localized chelation to the lithium ion. This specific microenvironment provides enough activation for the initial deprotonation to occur, but prevents the oxetane oxygen from over-coordinating with the lithium atom—effectively shutting down the intramolecular ring-opening pathway and extending the intermediate's half-life[2].
-
Moderately Polar Solvents in Flow (e.g., 2-MeTHF): 2-Methyltetrahydrofuran (2-MeTHF) offers a greener alternative with slightly lower polarity than THF. In traditional batch chemistry, 2-MeTHF still promotes rapid decomposition of lithiated oxetanes. However, when paired with continuous-flow microreactor technology, the highly unstable intermediate can be generated and trapped within milliseconds to seconds, safely outcompeting the kinetics of decomposition even at elevated temperatures (–50 °C to 0 °C)[3].
Visualizing the Reaction Pathways
The following diagram illustrates the mechanistic divergence of α-lithiated oxetanes based on the chosen solvent system and engineering approach.
Mechanistic divergence of 2-lithiated oxetanes based on solvent polarity and residence time.
Solvent Selection Matrix & Quantitative Data
To guide experimental design, the following table synthesizes the trapping yields of 2-lithiated-2-phenyloxetane with chlorotrimethylsilane (TMSCl) across various solvent systems and operational modes[3],[2].
| Intermediate | Solvent System | Operational Mode | Temp (°C) | Residence Time / Half-Life | Electrophile | Trapping Yield |
| 2-Li-2-Ph-oxetane | THF | Batch | –80 °C | < 5 mins (Decomposes) | TMSCl | 40–50% |
| 2-Li-2-Ph-oxetane | Hexane / TMEDA | Batch | –80 °C | > 30 mins (Stabilized) | TMSCl | 75–85% |
| 2-Li-2-Ph-oxetane | 2-MeTHF | Microfluidic Flow | –50 °C | 2.20 seconds | TMSCl | 85% |
| 2-Li-2-Ph-oxetane | 2-MeTHF | Microfluidic Flow | 0 °C | 0.50 seconds | TMSCl | 65–70% |
Data Interpretation: The data clearly demonstrates that while non-polar solvents with TMEDA are mandatory for batch operations, microfluidic flow allows for the use of polar solvents (2-MeTHF) by strictly limiting the residence time to 2.20 seconds, achieving equivalent or superior yields at warmer temperatures[3].
Advanced Engineering: Microfluidic Flow Chemistry
When scaling up oxetane functionalization, the cryogenic requirements (–80 °C) of batch processing become a severe bottleneck. Flow microreactors solve this by enforcing strict spatial and temporal control over the reaction.
By utilizing 2-MeTHF as the solvent, the system benefits from excellent reagent solubility (preventing microtube clogging) while mitigating the rapid decomposition of the 2-phenyloxetan-2-yl lithium intermediate through sub-3-second residence times[3].
Microfluidic flow setup for generating and trapping highly unstable 2-lithiated oxetanes.
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation checkpoints to ensure the integrity of the highly sensitive lithium oxetane salts.
Protocol A: Batch Lithiation in Non-Polar Media (Hexane/TMEDA)
Objective: Synthesize 2-substituted-2-phenyloxetane using thermodynamic aggregate stabilization.
-
Preparation: Flame-dry a Schlenk flask under argon. Add 2-phenyloxetane (1.0 equiv) and anhydrous TMEDA (1.2 equiv) dissolved in anhydrous hexane (0.2 M concentration).
-
Cooling & Equilibration: Submerge the flask in a dry ice/acetone bath. Validation Check: Insert an internal temperature probe. Do not proceed until the internal temperature stabilizes at or below –78 °C.
-
Lithiation: Dropwise add s-BuLi (1.1 equiv, 1.4 M in cyclohexane) over 10 minutes.
-
Causality: Slow addition prevents localized exothermic spikes that could provide the activation energy required for oxetane ring-opening[1].
-
Validation Check: A subtle color change to pale yellow/orange indicates the formation of the TMEDA-chelated organolithium aggregate.
-
-
Aging: Stir the mixture at –78 °C for 15 minutes to ensure complete deprotonation.
-
Trapping: Add the electrophile (e.g., TMSCl, 1.5 equiv) dropwise. Stir for an additional 30 minutes at –78 °C, then allow the reaction to slowly warm to room temperature.
-
Quench: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and concentrate.
Protocol B: Flow-Microreactor Trapping in 2-MeTHF
Objective: Synthesize 2,2-disubstituted oxetanes at elevated temperatures (–50 °C) using kinetic control.
-
System Priming: Flush the microreactor system (comprising two T-shaped micromixers, M1 and M2, and two microtube reactors, R1 and R2) with anhydrous 2-MeTHF to remove trace moisture.
-
Reagent Preparation:
-
Syringe 1: 2-phenyloxetane (0.1 M in 2-MeTHF).
-
Syringe 2: s-BuLi (0.5 M in hexane).
-
Syringe 3: TMSCl (0.2 M in 2-MeTHF).
-
-
Flow Rate Calibration: Set the syringe pumps to achieve a precise residence time of 2.20 seconds in R1 (the lithiation reactor)[3].
-
Causality: At 2.20 seconds, the intermediate is fully formed but has not yet undergone carbene-mediated decomposition[3].
-
-
Execution: Submerge M1, R1, M2, and R2 in a cooling bath set to –50 °C. Initiate the flow.
-
Validation Check (Steady-State): Do not collect the initial output. Calculate the total internal volume of the reactor system and discard the first three reactor volumes to ensure steady-state equilibrium has been reached.
-
Collection: Direct the output stream directly into a vigorously stirred flask containing saturated aqueous NaHCO₃ to instantly quench the trapped product.
References
-
Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, ACS Publications.[Link]
-
Degennaro, L., et al. "Flow microreactor synthesis of 2,2-disubstituted oxetanes via 2-phenyloxetan-2-yl lithium." ResearchGate (2016).[Link]
-
Coppi, D. I., et al. "2-Lithiated-2-phenyloxetane: A New Attractive Synthon for the Preparation of Oxetane Derivatives." Chemical Communications, ResearchGate (2011).[Link]
Sources
General procedure for esterification of 2-methyl-2-(oxetan-3-yl)propanoic acid salts
Abstract & Strategic Overview
The esterification of 2-methyl-2-(oxetan-3-yl)propanoic acid (and its salts) presents a unique dual challenge in medicinal chemistry synthesis: structural fragility combined with steric congestion .
-
The Fragility Constraint: The oxetane ring is a strained four-membered ether (~106 kJ/mol ring strain). While valuable as a carbonyl bioisostere for improving metabolic stability and lipophilicity (LogD), it is highly susceptible to acid-catalyzed ring-opening polymerization or hydrolysis. Standard Fischer esterification (H₂SO4/MeOH) or acid chloride formation (SOCl₂) are strictly contraindicated as they rapidly degrade the oxetane core.
-
The Steric Constraint: The gem-dimethyl grouping at the
-position creates a neopentyl-like steric environment. This retards nucleophilic attack at the carbonyl carbon, often necessitating activated reagents or elevated temperatures—conditions that risk compromising the oxetane ring.
This guide details two validated protocols designed to bypass these failure modes. The primary method utilizes Nucleophilic Alkylation of Carboxylate Salts (S_N2) , exploiting the basic stability of the oxetane ring. A secondary method using HATU-mediated coupling is provided for complex alcohol partners.
Decision Framework & Workflow
Before selecting a protocol, analyze your target ester and available reagents using the decision tree below.
Figure 1: Strategic decision tree for selecting the optimal esterification pathway.
Method A: Nucleophilic Alkylation of Carboxylate Salts (Gold Standard)
This method is the "Gold Standard" for this substrate. It proceeds via an S_N2 mechanism , where the carboxylate salt acts as the nucleophile attacking an alkyl halide.[1]
-
Why it works: It operates under neutral-to-basic conditions , preserving the acid-sensitive oxetane ring.
-
Scope: Ideal for methyl, ethyl, benzyl, allyl, and primary alkyl esters.
Reagents & Materials[2][3][4]
-
Substrate: 2-methyl-2-(oxetan-3-yl)propanoic acid salt (Na⁺, K⁺, or Cs⁺).
-
Note: If starting from the free acid, generate the salt in situ using Cesium Carbonate (Cs₂CO₃).
-
-
Electrophile: Alkyl Halide (R-X, where X = I, Br). Avoid Chlorides unless activated (e.g., benzyl chloride).
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP.
-
Base (if using free acid): Cs₂CO₃ (Cesium Carbonate).
Step-by-Step Protocol
Step 1: Salt Preparation / Solubilization
-
Charge a flame-dried reaction vial with 2-methyl-2-(oxetan-3-yl)propanoic acid (1.0 equiv).
-
Add Cs₂CO₃ (1.2 equiv).
-
Expert Insight: Cesium is preferred over Sodium/Potassium because the larger cation radius disrupts tight ion-pairing in organic solvents, increasing the nucleophilicity of the "naked" carboxylate anion ("Cesium Effect").
-
-
Add anhydrous DMF (concentration ~0.2 M).
-
Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation/dissolution.
Step 2: Alkylation
-
Add the Alkyl Halide (1.2 – 1.5 equiv) dropwise to the stirring suspension.
-
Caution: If the reaction is exothermic (e.g., with Methyl Iodide), cool to 0°C during addition, then warm to RT.
-
-
Stir at RT for 4–16 hours .
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the acid peak.
-
Steric Note: Due to the gem-dimethyl group, the reaction may be slower than typical benzoates. If conversion is <50% after 6 hours, heat to 50°C . Do not exceed 60°C to avoid thermal degradation of the oxetane.
-
Step 3: Work-up
-
Dilute the reaction mixture with EtOAc (Ethyl Acetate) or MTBE .
-
Wash the organic layer with Water (3x) to remove DMF.
-
Critical: DMF retention can interfere with subsequent steps. Thorough washing is essential.
-
-
Wash with Brine (1x).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude product is often pure enough for use. If necessary, purify via silica gel chromatography (typically Hexanes/EtOAc gradients).
-
Note: Silica gel is slightly acidic. For highly sensitive oxetanes, add 1% Triethylamine (Et₃N) to the eluent to neutralize acidic sites on the silica.
Method B: HATU-Mediated Coupling (Alternative)
Use this method when the alcohol partner is not available as a halide or is chemically complex.
Reagents[2][5][6][7]
-
Coupling Agent: HATU (1.2 equiv).
-
Base: DIPEA (Diisopropylethylamine, Hunig's Base) (2.5 equiv).
-
Solvent: Anhydrous DMF or DCM.
Protocol
-
Dissolve the acid salt (1.0 equiv) in DMF/DCM.
-
Note: If using a salt, you may need 1.0 equiv of HCl (e.g., 4M in Dioxane) to liberate the free acid in situ before adding DIPEA, or simply rely on the equilibrium with DIPEA. Ideally, start with the free acid for this method.
-
-
Add DIPEA (2.5 equiv) and stir for 5 mins.
-
Add HATU (1.2 equiv). Stir for 10-15 mins to form the activated ester.
-
Add the Alcohol (1.0 – 1.2 equiv).
-
Stir at RT for 12–24 hours.
-
Work-up: Dilute with DCM, wash with saturated NaHCO₃ (to remove byproducts), then water and brine.
-
Warning: Do not wash with 1M HCl or citric acid, as the low pH will open the oxetane ring.
-
QC & Characterization: The "Oxetane Signature"
Validating the integrity of the oxetane ring post-reaction is critical.
NMR Diagnostics
The oxetane ring protons are distinct and provide a built-in diagnostic tool.
| Position | Multiplicity | Chemical Shift (ppm) | Diagnostic Value |
| Oxetane C(2/4)-H | Doublet (or m) | 4.40 – 4.90 ppm | CRITICAL. If these signals disappear or shift significantly upfield (to ~3.5 ppm), the ring has opened (likely to a diol or chloro-alcohol). |
| Gem-Dimethyl | Singlet | 1.10 – 1.30 ppm | Confirms the neopentyl structure. |
| Ester -OCH₃ | Singlet | 3.60 – 3.70 ppm | Confirms successful esterification (for methyl esters). |
Stability Data (Reference Values)
-
Acid Stability: Unstable at pH < 3. Rapid decomposition in 1M HCl.
-
Base Stability: Stable in 1M NaOH, NaHCO₃, and amine bases.
-
Thermal Stability: Stable < 100°C. Decomposition onset typically > 120°C.
Scientific Rationale & Mechanism
The choice of Method A (Salt Alkylation) is dictated by the specific failure modes of the oxetane ring.
Figure 2: Mechanistic pathway highlighting the safe S_N2 route vs. the destructive acid-catalyzed route.
The oxetane oxygen is basic. In the presence of strong acid (H⁺), it protonates, turning the ring into an excellent leaving group (due to strain release). Any nucleophile (even water or methanol) will then attack the
References
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529.
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2] Chemical Reviews, 116(24), 15153–15228.
-
Wuitschik, G., et al. (2010). "Oxetanes as replacements for carbonyl groups: An isosteric replacement analysis." Journal of Medicinal Chemistry, 53(8), 3227–3246.
-
Pfeffer, P. E., & Silbert, L. S. (1976). "Esterification of sterically hindered carboxylic acids by alkylation of their carboxylate salts." Journal of Organic Chemistry, 41(8), 1373–1379.
Sources
Technical Support Center: Improving Yield in Coupling Reactions with Lithium 2-methyl-2-(oxetan-3-yl)propanoate
Welcome to the technical support center for Lithium 2-methyl-2-(oxetan-3-yl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this valuable building block in cross-coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: What is Lithium 2-methyl-2-(oxetan-3-yl)propanoate and what is its primary application in synthesis?
A: Lithium 2-methyl-2-(oxetan-3-yl)propanoate is a carboxylate salt featuring a sterically encumbered quaternary center adjacent to an oxetane ring. The oxetane motif is a highly sought-after bioisostere for carbonyl and gem-dimethyl groups in medicinal chemistry.[1] Its incorporation can improve key physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1] This reagent is primarily designed for use in palladium-catalyzed decarboxylative cross-coupling reactions, where it serves as a nucleophilic partner to introduce the 2-methyl-2-(oxetan-3-yl)propyl moiety onto aromatic or vinylic systems.
Q2: What type of coupling reaction is this reagent designed for?
A: This reagent is specifically designed for decarboxylative cross-coupling reactions . Unlike traditional cross-coupling reagents like organoboranes (Suzuki reaction) or organostannanes (Stille reaction), this lithium carboxylate loses a molecule of CO₂ during the catalytic cycle.[2] This process allows the formation of a new carbon-carbon bond between the coupling partner (e.g., an aryl halide) and the tertiary carbon of the propanoate. The reaction avoids the need to prepare more sensitive organometallic reagents and utilizes a stable, easy-to-handle carboxylate salt.[2]
Q3: I'm getting very low to no yield in my initial experiments. What are the most common culprits?
A: Low or no yield in these reactions typically stems from a few critical factors:
-
Inefficient Catalyst Activation/Turnover: The choice of palladium source and, more importantly, the ligand is crucial. Sterically hindered substrates require specific, bulky, and electron-rich ligands to facilitate both oxidative addition and reductive elimination.[3][4]
-
Sub-optimal Base and Solvent Selection: The base plays a role beyond simply activating a traditional nucleophile; it influences the stability of the catalyst and intermediates.[5] The solvent must be able to solubilize all components and facilitate the reaction without causing reagent decomposition.
-
Reagent Instability or Degradation: While more stable than many organometallic reagents, lithium carboxylates can be sensitive to moisture and elevated temperatures.[6][7] Ensuring anhydrous conditions and appropriate temperature control is vital.
-
Protodecarboxylation: This is a common side reaction where the carboxylate loses CO₂ and is quenched by a proton source (e.g., trace water in the solvent) instead of coupling with the electrophile.[8]
This guide will delve deeper into troubleshooting each of these areas.
Troubleshooting Guide: Low Product Yield
Q4: My reaction with an aryl bromide is not working. How do I choose the right palladium catalyst and ligand system?
A: This is the most critical parameter for success. The coupling of a tertiary carboxylate involves significant steric hindrance, making catalyst and ligand selection paramount.
Expert Insight: The rate-limiting step in many cross-coupling reactions is either the initial oxidative addition of the aryl halide to the Pd(0) center or the final reductive elimination to form the product.[4] For sterically demanding partners, both steps can be slow. The ligand's role is to stabilize the palladium center, promote these key steps, and prevent catalyst decomposition.
Recommended Strategy:
-
Palladium Pre-catalyst: Start with a reliable Pd(II) pre-catalyst like Pd(OAc)₂ or a more advanced palladacycle pre-catalyst.[9] These are often more stable and ensure efficient generation of the active Pd(0) species in situ.[9]
-
Ligand Selection: Bulky, electron-rich monodentate phosphine ligands are the gold standard for challenging couplings. They promote the formation of a monoligated, highly reactive Pd(0) species.[3]
Table 1: Recommended Ligand Screening for Aryl Bromide Coupling
| Ligand Type | Specific Examples | Rationale & Key Characteristics |
|---|---|---|
| Buchwald-type Biarylphosphines | RuPhos, XPhos, SPhos | Excellent for sterically hindered substrates. The bulky biaryl backbone forces a large P-Pd-P bond angle, accelerating reductive elimination.[8][10] |
| Dialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating, which promotes the oxidative addition step.[5] However, they can be sensitive to air. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable bonds with palladium, leading to robust catalysts that resist decomposition at higher temperatures.[5] |
Troubleshooting Workflow: If your initial reaction with a standard ligand like PPh₃ fails, it is almost certainly due to its inability to handle the steric bulk. Your first troubleshooting step should be to switch to a Buchwald-type ligand like RuPhos or XPhos.
Caption: Troubleshooting workflow for low yield.
Q5: What is the optimal base and solvent for this decarboxylative coupling?
A: The choice of base and solvent are interconnected and crucial for both substrate stability and catalytic activity.
Base Selection: Unlike Suzuki couplings where the base activates the boronic acid, in decarboxylative couplings, its role is more nuanced.[5] A moderate, inorganic base is often preferred.
-
Recommended Bases: K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Causality: Strong bases like alkoxides (e.g., NaOtBu) can promote side reactions or catalyst decomposition. The carboxylate starting material is already a salt, so the base's primary role is to facilitate steps in the catalytic cycle and neutralize any acidic byproducts. Carbonates are often effective and cost-efficient.[11]
Solvent Selection: The solvent must be aprotic, polar enough to dissolve the lithium salt and base, and have a sufficiently high boiling point, as these reactions often require heat.
-
Recommended Solvents: Dioxane, Toluene, DMF, or a mixture like MeOH/H₂O for specific catalyst systems.[8][10]
-
Causality: The most critical requirement is that the solvent must be rigorously anhydrous . Any trace of water can lead to protodecarboxylation of the key organopalladium intermediate, killing the catalytic cycle and reducing yield.[8] High-boiling solvents are needed to provide the thermal energy to overcome the activation barrier for decarboxylation and reductive elimination.
Troubleshooting Guide: Side Product Formation
Q6: I'm observing a significant amount of a byproduct corresponding to the loss of CO₂ and its replacement by a hydrogen atom. What is happening and how can I prevent it?
A: You are observing protodecarboxylation . This is a classic failure mode in decarboxylative couplings.
Mechanism of Side Reaction: After the initial oxidative addition of your aryl halide to Pd(0) and ligand exchange with the lithium carboxylate, a key Ar-Pd(II)-Carboxylate intermediate is formed. Following decarboxylation, this generates an Ar-Pd(II)-Alkyl intermediate. If this intermediate encounters a proton source (like water) before it can undergo reductive elimination, the alkyl group will be protonated, destroying the intermediate and halting the productive cycle.
Solutions:
-
Scrupulous Drying: Ensure all reagents, solvents, and glassware are absolutely dry. Use freshly distilled, anhydrous solvents stored over molecular sieves. Dry your base in an oven before use.
-
Inert Atmosphere: Run the reaction under a robust inert atmosphere (Argon or Nitrogen) to exclude atmospheric moisture. Use proper Schlenk line or glovebox techniques.
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular reductive elimination over the undesired reaction with trace impurities like water.
Sources
- 1. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural and thermodynamic study on short metal alkanoates: lithium propanoate and pentanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00339C [pubs.rsc.org]
Technical Support Center: Preventing Oxetane Ring Opening During Acidic Workup
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Overview: The Oxetane Challenge
Oxetanes have transformed modern medicinal chemistry. As highly polar, low-molecular-weight bioisosteres for gem-dimethyl and carbonyl groups, they are routinely used to improve metabolic stability, reduce lipophilicity, and modulate the basicity of proximal amines[1]. However, working with oxetanes presents a distinct synthetic challenge: their inherent ring strain (approximately 106 kJ/mol) makes them highly susceptible to ring-opening degradation, particularly during standard acidic aqueous workups[2].
This guide provides mechanistic troubleshooting, structural stability data, and self-validating protocols to ensure the integrity of your oxetane intermediates during purification.
Part 1: Mechanistic Troubleshooting (FAQs)
Q1: My oxetane intermediate degraded completely when I quenched my reaction with 1M HCl. What went wrong? A1: You created the optimal environment for ring opening by combining a strong acid with a highly nucleophilic counterion. Under strongly acidic conditions (pH < 2), the oxetane oxygen becomes fully protonated, transforming it into an excellent leaving group. The chloride ion (Cl⁻) then executes an S_N2 attack on the adjacent carbon, relieving the ring strain and irreversibly forming a chlorohydrin[2][3]. Causality-Driven Solution: Always quench basic oxetane mixtures with weak, non-nucleophilic acid buffers (e.g., saturated NH₄Cl or 10% citric acid). These maintain a pH of 4–6—sufficient to neutralize alkoxides or amines without hyper-protonating the oxetane core[4].
Q2: I used the exact same mild workup for two different oxetanes. Why did one survive while the other degraded? A2: Oxetane acid stability is not universal; it is heavily dictated by the substitution pattern. 3,3-Disubstituted oxetanes are generally the most stable because the substituents sterically block the trajectory of external nucleophiles attempting to access the C–O σ* antibonding orbital[5]. Conversely, 2-substituted oxetanes are highly labile. Protonation of a 2-substituted oxetane often leads to the formation of a relatively stable carbocation at the C2 position, facilitating rapid S_N1 ring opening even in mild acid[3][6].
Q3: If I cannot use aqueous acid at all, how can I remove basic impurities (like excess amine) from my 2-substituted oxetane product? A3: Bypass aqueous acidic workups entirely. Instead, utilize solid-supported scavengers. Adding a sulfonic acid resin (e.g., Amberlyst-15 or MP-TsOH) directly to the organic solvent will protonate and sequester the basic impurities onto the solid phase. The oxetane remains unprotonated in the organic phase and can be recovered by simple filtration.
Part 2: Quantitative Data & Substitution Stability
To predict how your specific oxetane will behave during workup, consult the stability matrix below.
| Substitution Pattern | Structural Example | Steric/Electronic Profile | Acid Stability | Recommended Workup Strategy |
| Unsubstituted | Oxetane | High strain (106 kJ/mol), fully exposed oxygen | Highly Labile | Strictly basic or neutral (pH > 7) |
| 2-Monosubstituted | 2-Phenyloxetane | Prone to stable carbocation formation at C2 | Very Labile (S_N1 prone) | Avoid aqueous acid; use scavenger resins[6] |
| 3-Monosubstituted | 3-Aryloxetane | Moderate steric shielding | Moderately Stable | Buffered aqueous (NH₄Cl, pH ~5-6) |
| 3,3-Disubstituted | 3,3-Difluorooxetane | High steric shielding of the C-O σ* orbital | Highly Stable | Weak acids (Citric acid, pH ~4)[4][5] |
Part 3: Visualizing the Workup Pathway
The following diagram illustrates the logical divergence between oxetane survival and degradation based on the chosen workup conditions.
Caption: Logical workflow of oxetane stability vs. degradation during acidic workup.
Part 4: Self-Validating Experimental Protocol
When an acidic quench is unavoidable (e.g., neutralizing strong alkoxides), utilize this self-validating biphasic buffered quench protocol to maximize oxetane survival.
Methodology: Biphasic Buffered Quench for Oxetane Intermediates
Step 1: Thermal Arrest (0 °C)
-
Action: Cool the reaction mixture to 0 °C using an ice-water bath prior to the addition of any quenching agent.
-
Causality: Ring-opening is a thermodynamically activated process. Lowering the thermal energy of the system exponentially decreases the rate of nucleophilic attack on the transiently protonated oxetane intermediate.
Step 2: Buffer Preparation & Addition
-
Action: Prepare a 10% w/v aqueous solution of Citric Acid or saturated NH₄Cl. Add dropwise under vigorous stirring.
-
Causality: These weak acids buffer the aqueous layer to a pH of ~4.5–6.0. This is acidic enough to protonate and partition basic impurities into the aqueous phase, but not acidic enough to fully protonate the oxetane oxygen, thereby preventing activation of the C-O bond[4].
Step 3: Rapid Phase Partitioning
-
Action: Immediately dilute the mixture with a non-polar extraction solvent featuring low water solubility (e.g., MTBE or EtOAc) and separate the phases.
-
Causality: MTBE rapidly partitions the hydrophobic oxetane into the organic layer, minimizing its residency time in the mildly acidic aqueous phase where hydrolysis could slowly occur.
Step 4: Organic Phase Neutralization
-
Action: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.
-
Causality: Neutralizes any residual acid carried over into the organic phase, ensuring the oxetane remains stable during subsequent solvent evaporation and concentration.
Step 5: Real-Time Validation (NMR Checkpoint)
-
Action: Compare an aliquot of the pre-quench reaction mixture with the post-quench organic layer using ¹H NMR.
-
Causality: The characteristic oxetane ring protons appear as distinct multiplets between 4.5–5.0 ppm. The disappearance of these signals, coupled with the appearance of downfield-shifted acyclic signals, immediately validates whether ring-opening occurred, serving as an internal quality control metric before proceeding to chromatography.
References
-
Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry (ACS Publications)[Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews (ACS Publications)[Link]
-
Oxetanes in Drug Discovery Campaigns (PMC) National Institutes of Health (NIH)[Link]
-
Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review Synthetic Communications (via ResearchGate)[Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks ChemRxiv[Link]
-
Oxetane and azetidine ethers Organic & Biomolecular Chemistry (Imperial College London)[Link]
Sources
Troubleshooting solubility issues of lithium carboxylates in DCM or THF
Topic: Troubleshooting solubility issues of lithium carboxylates (
Executive Summary & The Core Problem
The Fundamental Disconnect:
You are likely experiencing solubility issues because you are fighting thermodynamics. Lithium carboxylates possess high lattice energies due to the strong electrostatic attraction between the small, hard lithium cation (
-
DCM (Dichloromethane): With a low dielectric constant (
) and zero donor ability, DCM cannot overcome this lattice energy. It cannot solvate the lithium cation. -
THF (Tetrahydrofuran): While THF (
) has an ether oxygen that can coordinate lithium, it is often sterically insufficient to break down the stable tetrameric or hexameric aggregates that lithium salts form in solution.
The Solution:
To dissolve these salts, you must decouple the cation (
Decision Matrix (Workflow)
Before proceeding to the protocols, identify your specific scenario using the decision tree below.
Figure 1: Decision tree for selecting the correct solubilization strategy based on solvent system.
Troubleshooting Guides (Q&A)
Scenario A: "My salt sinks like a stone in DCM."
Diagnosis: DCM is a non-polar solvent relative to ionic salts. It lacks the lone pairs required to coordinate the
Corrective Protocol: Crown Ether Encapsulation You must use 12-Crown-4 . This specific crown ether has a cavity size (1.2–1.5 Å) that perfectly matches the ionic radius of Lithium (0.60–0.76 Å). It acts as a "host" to the lithium "guest," wrapping it in a lipophilic shell that is soluble in DCM.
-
Why not 15-Crown-5? 15-Crown-5 is specific for Sodium (
). It binds Lithium poorly. -
Why not 18-Crown-6? Specific for Potassium (
).
Step-by-Step Protocol:
-
Calculate Stoichiometry: Determine the millimoles of Lithium Carboxylate in your flask.
-
Add 12-Crown-4: Add 1.05 to 1.1 equivalents of 12-Crown-4 via syringe.
-
Note: 12-Crown-4 is a liquid at room temperature.
-
-
Sonication: Sonicate the mixture for 5–10 minutes. The crown ether will sequester the surface lithium, releasing the carboxylate anion into the DCM phase.
-
Observation: The mixture should turn from a suspension to a clear (or slightly hazy) solution.
Warning: 12-Crown-4 is toxic and a reproductive hazard. Handle in a fume hood with proper PPE.
Scenario B: "It forms a cloudy slurry in THF that won't clear up."
Diagnosis: While THF can coordinate lithium, lithium carboxylates in THF form stable aggregates (dimers, tetramers, or hexamers). The THF oxygen is not basic enough to break these aggregates apart fully, resulting in a heterogeneous mixture.
Corrective Protocol: Ligand-Assisted Disaggregation You need a bidentate or tridentate ligand that chelates lithium more aggressively than THF, breaking the aggregates into monomers (or solvent-separated ion pairs).
Option 1: TMEDA (N,N,N',N'-Tetramethylethylenediamine)
-
Mechanism: TMEDA is a bidentate ligand. One molecule of TMEDA occupies two coordination sites on the lithium, sterically preventing the carboxylate from bridging to another lithium.
-
Protocol: Add 1.1 to 2.0 equivalents of TMEDA.
-
Result: Often converts the slurry to a homogeneous solution and significantly increases the nucleophilicity of the carboxylate.
Option 2: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone)
-
Use Case: If TMEDA fails or interferes with your reaction (e.g., acts as a base).
-
Protocol: Add DMPU as a co-solvent (10–20% v/v). It mimics the high solvating power of HMPA without the severe carcinogenicity.
Scenario C: "My reaction works on small scale, but precipitates on scale-up."
Diagnosis: This is often a Surface Area or Trace Water issue.
-
Hygroscopicity: Lithium salts are notoriously hygroscopic. On a larger scale, the absolute amount of water introduced might be higher if the salt wasn't dried properly. Water can form a hydration shell that reduces solubility in organic media (inverse solubility).
-
Lattice Hardening: Commercial bulk lithium salts often have lower surface area than freshly prepared salts.
Corrective Protocol:
-
Azeotropic Drying: Suspend the salt in Toluene. Rotovap to dryness (repeat 2x). This physically removes bound water.
-
In-Situ Generation: Instead of using commercial Lithium Carboxylate, generate it in situ:
-
Start with the Carboxylic Acid (
) in THF/DCM. -
Add LiH (Lithium Hydride) or LiOtBu (Lithium tert-butoxide) .
-
Why? The acid is soluble; the deprotonation generates the salt in a molecularly dispersed state, preventing the formation of large, insoluble crystals before the reaction begins.
-
Technical Data & Comparison of Additives
Use this table to select the correct additive for your solvent system.
| Additive | Target Cation | Solvent Compatibility | Mechanism | Toxicity |
| 12-Crown-4 | Lithium ( | DCM, THF, Toluene | Encapsulation (Host-Guest) | High |
| 15-Crown-5 | Sodium ( | DCM, THF | Encapsulation | Moderate |
| TMEDA | Lithium ( | THF, Et2O | Chelation (Bidentate) | Moderate (Corrosive) |
| PMDTA | Lithium ( | THF | Chelation (Tridentate) | Moderate |
| DMPU | General Cations | All | High Dielectric Co-solvent | Low/Moderate |
| HMPA | General Cations | All | High Dielectric Co-solvent | Extreme (Carcinogen) |
Mechanistic Visualization
The diagram below illustrates why 12-Crown-4 is necessary in DCM. It shows the transition from an insoluble lattice to a soluble "Lipophilic Cation" complex.
Figure 2: Mechanistic action of 12-Crown-4 converting a tight ion pair into a solvent-separated lipophilic complex.
References
-
Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts.[1] Journal of the American Chemical Society, 89(26), 7017–7036. Link
-
Gokel, G. W., et al. (2004). Crown Ethers: Sensors for Ions and Molecular Scaffolds for Materials and Biological Models. Chemical Reviews, 104(6), 2723–2750. Link
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Standard reference for solvent dielectric constants and donor numbers).
-
Collum, D. B. (1993). Solvation and Aggregation of Lithium Enolates and Related Species.[2] Accounts of Chemical Research, 26(5), 227-234. Link
- Seebach, D. (1988). Structure and Reactivity of Lithium Enolates. Angewandte Chemie International Edition, 27(12), 1624-1654.
Sources
Technical Support Center: HATU Coupling with Oxetane Lithium Salts
Topic: Optimization of HATU coupling with oxetane lithium salts Audience: Medicinal Chemists, Peptide Scientists, and Process Chemists Version: 1.0 (Current as of 2026)
Introduction: The Bioisostere Challenge
Oxetanes are high-value bioisosteres in modern drug design, often replacing gem-dimethyl or carbonyl groups to improve solubility and metabolic stability [1].[1] However, their incorporation presents a unique chemical paradox: oxetanes are acid-sensitive , yet standard peptide coupling often relies on acidic workups or intermediates.
When starting with oxetane carboxylic acid lithium salts (typically generated via LiOH hydrolysis of esters to avoid isolating the unstable free acid), the challenge is threefold:
-
Solubility: Lithium salts are notoriously insoluble in standard non-polar coupling solvents (DCM).
-
Activation: HATU requires a specific protonation state/stoichiometry to form the active ester without racemization or stalling.
-
Stability: The oxetane ring can open under Lewis acidic conditions or strong aqueous acid, destroying your core scaffold.
This guide provides a robust, field-tested protocol to navigate these challenges using HATU.
Module 1: The "Direct Coupling" Protocol
Core Philosophy: Do not attempt to convert the lithium salt to the free acid prior to coupling. The risk of decarboxylation or ring opening is too high. Instead, use a Solvation-Activation strategy.
Reagents & Stoichiometry Table
| Component | Equivalent (eq.) | Role | Critical Note |
| Oxetane-Li Salt | 1.0 | Substrate | Must be dry. Residual water hydrolyzes HATU. |
| Amine Partner | 1.0 - 1.2 | Nucleophile | If amine is a salt (HCl), add +1 eq. DIPEA. |
| HATU | 1.1 - 1.2 | Activator | Add last or second to last to prevent background hydrolysis. |
| DIPEA | 2.0 - 3.0 | Base | Essential even with Li-salt to buffer the reaction and solubilize the HATU-uronium complex. |
| Solvent | N/A | Medium | DMF or DMAc (0.1 M - 0.2 M). Avoid DCM/THF (poor solubility). |
Step-by-Step Workflow
-
Solvation (The Heterogeneous Phase):
-
Charge the reaction vessel with the Oxetane-Li salt .
-
Add anhydrous DMF . The salt will likely not dissolve completely. This is normal.
-
Add DIPEA (Hunig's Base).[2] Stir for 5 minutes.
-
-
Activation (The Solubilization Phase):
-
Add HATU in one portion.
-
Observation: As the HATU reacts with the lithium carboxylate to form the active ester (O-acyluronium), the suspension should clarify into a homogeneous solution.
-
Stir for 5–10 minutes. Do not age longer than 20 minutes to avoid potential isomerization [2].
-
-
Coupling:
Module 2: Visualization of the Mechanism
The following diagram illustrates the critical "Solubility Switch" that occurs during the reaction. The Lithium salt is insoluble, but the Active Ester is soluble.
Caption: The transition from insoluble Lithium salt to soluble Active Ester is the visual indicator of successful activation.
Module 3: Troubleshooting & FAQs
Q1: The reaction mixture remains cloudy after adding HATU. What is wrong?
Diagnosis: Incomplete activation or "Ion Pair Collapse."
-
Cause: The Lithium ion can form tight ion pairs with the hexafluorophosphate (PF6) counter-ion of HATU, or the solvent is too non-polar.
-
Fix:
-
Ensure you are using DMF or NMP . DCM is strictly forbidden for Li-salts.
-
Add a chaotropic salt solubilizer? No. Instead, add a small amount of DMSO (10% v/v) to break the ion pair.
-
Check water content. Wet DMF causes HATU to decompose to tetramethylurea (TMU) before activating the acid.
-
Q2: I see "Ring Opening" byproducts (1,3-diols) in my LC-MS.
Diagnosis: Acidic contamination.[3]
-
Cause: While HATU coupling is basic, the byproduct HOAt is slightly acidic. More likely, the ring opening occurred during LC-MS analysis (acidic mobile phase) or workup .
-
Verification: Re-run LC-MS using a neutral buffer (Ammonium Bicarbonate) or basic modifier (0.1% NH4OH). If the peak is pure, the degradation is an artifact of the analysis method.
-
Prevention: Never use HCl or TFA in the workup of oxetanes.
Q3: Low yield with sterically hindered amines?
Diagnosis: Steric clash at the quaternary center.
-
Context: 3,3-disubstituted oxetanes are sterically demanding.
-
Fix:
-
Switch to HATU/HOAt combination (add 0.5 eq extra HOAt) to generate the more reactive ester.
-
Increase temperature to 40°C . Warning: Do not exceed 50°C, as thermal instability of the active ester becomes a risk.
-
Module 4: The "No-Acid" Workup Strategy
Standard peptide workups (wash with 1N HCl) will destroy your oxetane. Use this modified extraction protocol.
Safe Workup Protocol
-
Dilution: Dilute the DMF reaction mixture with Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) .
-
Ratio: 10:1 (Solvent:Reaction Volume) to ensure DMF is washed out.
-
-
Quench/Wash 1: Wash with Saturated NH4Cl (Ammonium Chloride).
-
pH Check: This provides a mild buffer (pH ~5-6) which is safe for most oxetanes [3].
-
-
Wash 2: Wash with 5% NaHCO3 (Sodium Bicarbonate).
-
Removes HOAt and unreacted carboxylic acid.
-
-
Wash 3: Brine.
-
Drying: Dry over Na2SO4. Do not use MgSO4 if your oxetane is highly sensitive (Lewis acidic Mg sites can theoretically catalyze opening, though rare).
Purification Logic Tree
Caption: Decision tree for purification. Note the emphasis on neutralizing silica to prevent on-column degradation.
References
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Bioisosteres for Carbonyl Groups."[1] Angewandte Chemie International Edition, 45(46), 7736-7739.
-
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 116(19), 11675–11769.
-
Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Angewandte Chemie International Edition, 49(21), 3524-3529.
Sources
Technical Support Center: Purification & Troubleshooting for 2-Methyl-2-(oxetan-3-yl)propanoate Derivatives
Welcome to the Advanced Technical Support Center. As drug development increasingly leverages the oxetane motif as a bioisostere for gem-dimethyl and carbonyl groups, handling these strained heterocycles requires precise physicochemical control.
This guide provides researchers and application scientists with field-proven troubleshooting strategies, mechanistic insights, and validated purification protocols specifically tailored for 2-methyl-2-(oxetan-3-yl)propanoate derivatives.
I. Physicochemical Context: Why Oxetanes Behave Differently
Before troubleshooting, it is critical to understand the causality behind oxetane behavior during purification. The incorporation of an oxetane ring fundamentally alters the molecule's interaction with stationary phases:
-
Hydrogen-Bonding & Polarity : The strained
bond angle of the oxetane ring exposes the oxygen's lone pair electrons, dramatically increasing its hydrogen-bond acceptor capacity compared to acyclic ethers[1]. This overcompensates for the lipophilic bulk of the ring, resulting in a lowerngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> and stronger retention on normal-phase silica. -
Acid Sensitivity : While 3,3-disubstituted oxetanes are remarkably stable across pH 1–10, derivatives carrying only a single substituent at the 3-position—such as the 2-methyl-2-(oxetan-3-yl)propanoate core—exhibit vulnerability to acid-catalyzed ring-opening under strongly acidic conditions[2].
Quantitative Data: Physicochemical Shifts
Table 1: Expected chromatographic and physicochemical shifts when substituting a gem-dimethyl group with an oxetane moiety.
| Property | Gem-Dimethyl Precursor | Oxetane Derivative | Purification Implication |
| Lipophilicity ( | Baseline | Reduced by ~0.5 to 1.0 units | Elutes significantly later on normal-phase silica gel. |
| Aqueous Solubility | Baseline | Increased 4- to 4000-fold | Prone to loss in aqueous workups; requires exhaustive extraction. |
| H-Bond Acceptor Strength | Weak (if any) | Strong | Highly responsive to polar modifiers (e.g., MeOH, Acetone) in eluents. |
| Chemical Stability | High | pH sensitive (strained ring) | Requires buffered stationary phases to prevent degradation. |
II. Troubleshooting & FAQs
Q1: I am losing a significant portion of my 2-methyl-2-(oxetan-3-yl)propanoate yield during standard silica gel chromatography. What is happening? A1: You are likely experiencing acid-catalyzed ring opening. Standard silica gel is slightly acidic (pH ~4.5-5.5). Because your compound is a 3-monosubstituted oxetane, it is highly susceptible to protonation of the exposed oxygen lone pair, followed by nucleophilic attack (often by ambient moisture) to form a 1,3-diol byproduct[2]. Resolution: You must buffer your silica gel with 1% Triethylamine (TEA) prior to loading your sample.
Q2: My target oxetane co-elutes with the uncyclized acyclic precursor. How can I improve resolution?
A2: Acyclic precursors and oxetanes often have similar molecular weights, but oxetanes are far superior hydrogen-bond acceptors[1]. If you are using a standard Hexane/Ethyl Acetate gradient, the selectivity may be poor.
Resolution: Switch your solvent system to Toluene/Acetone or Dichloromethane/Methanol. The introduction of a protic or highly polarizable solvent exploits the oxetane's exposed lone pairs, drastically altering its
Q3: During the synthesis of my derivative, I am seeing unexpected low-molecular-weight byproducts. How do I separate them? A3: Depending on your synthetic route (e.g., C-H functionalization or sulfonium ion intermediates), oxetane formation often competes with E2 elimination and Grob fragmentation pathways[3]. These byproducts are typically volatile alkenes or fragmented esters. Resolution: Prioritize vacuum distillation for lower-molecular-weight propanoate esters before attempting chromatography. If chromatography is required, use a shallow gradient (e.g., 0-10% EtOAc in Petroleum Ether) to separate the non-polar E2 elimination products from the polar oxetane.
III. Mechanistic Visualizations
Acid-Catalyzed Degradation Pathway
Understanding the degradation mechanism is crucial for preventing yield loss. The diagram below illustrates why unbuffered silica gel destroys mono-substituted oxetanes.
Mechanism of acid-catalyzed oxetane ring-opening on standard silica gel.
Purification Decision Workflow
Use this logic tree to determine the optimal purification strategy based on the specific derivative's properties.
Decision tree for selecting the optimal oxetane purification methodology.
IV. Validated Experimental Protocols
Protocol A: Self-Validating 2D-TLC Stability Check
Purpose: To definitively test if your specific oxetane derivative will survive silica gel chromatography before committing your entire batch.
-
Preparation : Prepare a 5x5 cm silica gel 60 F254 TLC plate. Spot your crude mixture in the bottom-left corner (1 cm from edges).
-
First Elution : Develop the plate in your chosen solvent system (e.g., 80:20 Hexane/EtOAc).
-
Incubation : Remove the plate, mark the solvent front, and let it dry completely. Leave the plate exposed to ambient air for 45 minutes. (This allows the acidic silica to interact with the oxetane).
-
Second Elution : Rotate the plate 90 degrees and develop it again in the exact same solvent system.
-
Analysis : Visualize under UV or with
stain.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Validation: If your target compound appears on the diagonal line, it is stable. If spots appear below the diagonal, your oxetane is degrading on the silica, and you must use Protocol B.
-
Protocol B: Triethylamine-Buffered Flash Chromatography
Purpose: To safely purify acid-sensitive 3-monosubstituted oxetane derivatives[2],[4].
-
Solvent Preparation : Prepare your mobile phase (e.g., Hexane/EtOAc). Add 1% v/v Triethylamine (TEA) to the entire solvent batch.
-
Column Packing : Slurry-pack the silica gel (230–400 mesh) using the TEA-spiked solvent. Flush the column with at least 3 column volumes (CV) of the TEA-solvent to fully neutralize the acidic silanol sites on the stationary phase.
-
Sample Loading : Dissolve the crude 2-methyl-2-(oxetan-3-yl)propanoate in a minimum amount of the buffered solvent. Load carefully onto the column head.
-
Elution : Elute using the buffered solvent system. Monitor fractions via TLC.
-
Post-Processing : Pool the product-containing fractions. To remove residual TEA, wash the combined organic layers with a cold, saturated aqueous
solution, followed by brine. Dry over anhydrous , filter, and concentrate under reduced pressure (bath temp < 30°C to prevent volatile losses).
Protocol C: Short-Path Vacuum Distillation
Purpose: Ideal for low-molecular-weight, volatile oxetane esters (e.g., methyl or ethyl 2-methyl-2-(oxetan-3-yl)propanoate)[4].
-
Setup : Assemble a short-path distillation apparatus. Ensure all joints are greased and the system is connected to a high-vacuum pump equipped with a cold trap.
-
Degassing : Place the crude oil in the distillation flask with a magnetic stir bar. Apply a moderate vacuum (~50 mbar) at room temperature for 30 minutes to remove residual extraction solvents (e.g., DCM, EtOAc).
-
Distillation : Lower the pressure to < 1 mbar. Gradually increase the heating mantle temperature.
-
Collection : Discard the early-eluting forecut (often containing unreacted starting materials or E2 elimination byproducts[3]). Collect the main fraction containing the pure oxetane derivative.
V. References
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Oxetane Synthesis via Alcohol C–H Functionalization ACS Publications URL:[Link]
-
Chemical Space Exploration of Oxetanes PMC - NIH URL:[Link]
Sources
Part 1: The Causality of Degradation (Mechanistic Vulnerabilities)
Technical Support Center: The Oxetane Salt Survival Guide – From Mechanistic Vulnerabilities to Bulletproof Storage
Introduction Oxetanes are highly strained, four-membered oxygen heterocycles increasingly utilized in drug discovery and chemical synthesis to modulate physicochemical properties such as basicity, lipophilicity (LogD), and metabolic stability (e.g., evading cytochrome P450 clearance)[1]. However, this inherent ring strain makes oxetane derivatives—particularly their salt forms—highly susceptible to degradation if improperly handled[2]. This guide provides a deep-dive troubleshooting resource for researchers handling oxetane salts, focusing on the causality of degradation and self-validating storage protocols.
To prevent degradation, one must understand the chemical physics of the oxetane ring. The four-membered ring possesses significant angle strain. While neutral oxetanes are remarkably stable under basic conditions[3], oxetane salts (e.g., oxetan-3-ylammonium hydrochlorides or spiro-oxetane oxalates) introduce a critical vulnerability: the counterion .
When an oxetane salt is exposed to atmospheric moisture, the salt's hygroscopic nature draws in water, dissolving the micro-crystals[4]. This creates a highly concentrated, localized acidic microenvironment. The acidic counterion protonates the oxetane ring's oxygen atom, activating the adjacent carbons for nucleophilic attack[3]. Water or the counterion itself then attacks the C-O σ* antibonding orbital, leading to irreversible ring-opening and the formation of glycol impurities[1][4].
Part 2: Troubleshooting & FAQs
Q: My spiro-oxetane oxalate salt degraded into a glycol impurity after 3 months at 4°C. What happened? A: The degradation was likely caused by moisture ingress combined with the acidic oxalate counterion. While the solid oxalate salt is stable at low temperatures, any absorbed moisture causes partial dissolution and hydrolysis. The acidity of the oxalate ion catalyzes the opening of the stressed oxetane ring over time[4]. To prevent this, the material must be stored at -20°C under a strict inert atmosphere (Argon/Nitrogen)[5].
Q: Can I store my oxetane salt as an aqueous stock solution for HTS assays? A: No. Aqueous solutions of oxetane salts are highly susceptible to hydrolysis and should not be stored for more than 24 hours, even at 4°C[4]. The continuous presence of water and the acidic counterion will rapidly degrade the spiro-oxetane core[4]. Always prepare aqueous solutions immediately before use.
Q: Why do my 3-monosubstituted oxetane salts degrade faster than my 3,3-disubstituted ones? A: The stability of the oxetane ring is heavily dictated by its substitution pattern[2]. 3,3-disubstituted oxetanes are significantly more stable because the substituents provide steric hindrance, effectively blocking the trajectory of external nucleophiles attempting to reach the C-O σ* antibonding orbital[1][3]. Monosubstituted oxetanes lack this steric shield, making them far more vulnerable to acid-catalyzed ring-opening[3].
Q: I need to scale up a reaction involving an oxetane salt. Can I use standard thermal drying techniques? A: Standard thermal drying (e.g., vacuum ovens at >60°C) can induce thermal decomposition or ring-opening polymerization[2]. High temperatures compromise the stability of the oxetane ring, causing it to decompose into formaldehyde and other byproducts[2][3]. Instead, rely on lyophilization (freeze-drying) or desiccators at room temperature under high vacuum.
Part 3: Quantitative Stability Profiles
The following table summarizes the stability of various oxetane motifs under different conditions, providing a predictive baseline for storage and handling.
| Oxetane Motif | Condition / Reagent | Stability Outcome | Mechanistic Rationale |
| Unsubstituted Oxetane | Strong Base (e.g., NaOH) | Highly Stable | Ring-opening is extremely slow; requires acid activation[3]. |
| 3,3-Disubstituted Oxetane | Aqueous Acid (pH 1-3) | Moderately Stable | Steric hindrance blocks nucleophilic attack at the C-O antibonding orbital[1][3]. |
| Oxetane Salts (e.g., Oxalates) | Ambient Moisture (Air) | Unstable (Degrades) | Hygroscopicity creates an acidic microenvironment, catalyzing ring cleavage. |
| 3-Oxetanone | Elevated Temp (>60°C) | Unstable (Polymerizes) | Thermal stress induces decomposition into formaldehyde and ketene. |
| Oxetane w/ Internal Nucleophile | Mild Acid | Highly Unstable | Proximity of internal amines/alcohols facilitates rapid intramolecular ring-opening[1]. |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Anhydrous Aliquoting and Long-Term Storage Objective: Establish a moisture-free, self-validating storage system for oxetane salts.
-
Initial Validation: Upon receipt, perform a Karl Fischer (KF) titration on a 10 mg sample. The water content must be <0.2%. If >0.2%, dry the sample in a vacuum desiccator over P₂O₅ for 24 hours.
-
Atmospheric Control: Transfer the bulk oxetane salt into a glovebox purged with Argon (H₂O < 1 ppm, O₂ < 1 ppm).
-
Aliquoting: Divide the bulk material into single-use, amber glass vials. Causality: Single-use aliquots prevent repeated moisture exposure from freeze-thaw cycles and ambient air during daily use. Amber glass prevents photolytic decomposition[2].
-
Sealing: Cap the vials with PTFE-lined septa and seal the exterior with Parafilm to prevent gas exchange.
-
Storage: Remove from the glovebox and immediately transfer to a -20°C freezer[2][5]. Store inside a secondary container filled with active desiccant (e.g., Drierite).
Protocol 2: Preparation of Aqueous Assay Solutions Objective: Prevent hydrolysis during biological or analytical assays.
-
Equilibration: Remove a single-use aliquot from the -20°C freezer and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt.
-
Dissolution: Dissolve the salt in the required aqueous buffer (ideally pH 7.4 to neutralize the acidic counterion) immediately before the assay[4].
-
Validation: For critical assays, run a rapid ¹H NMR (in D₂O) of the stock solution. The intact oxetane ring protons typically appear as distinct multiplets between 4.5–5.0 ppm. The appearance of new signals at 3.5–4.0 ppm indicates glycol formation (ring-opening).
-
Disposal: Discard any unused aqueous solution after 24 hours[4].
Part 5: Mechanistic and Workflow Visualizations
Acid-catalyzed ring-opening degradation pathway of oxetane salts due to moisture exposure.
Self-validating standard operating procedure for the long-term storage of oxetane salts.
Part 6: References
Sources
Minimizing side reactions in oxetane propanoate synthesis
Introduction: The Stability Paradox
Welcome to the technical support hub for oxetane functionalization. If you are synthesizing oxetane propanoate (typically 3-ethyl-3-oxetanemyl propionate or similar derivatives), you are navigating a chemical paradox: you must drive an esterification reaction—which typically favors acidic catalysis or electrophilic activation—on a substrate that catastrophically polymerizes or hydrolyzes in the presence of Lewis or Brønsted acids.
The oxetane ring possesses roughly 107 kJ/mol of ring strain (approx. 26 kcal/mol). While 3,3-disubstituted oxetanes are kinetically more stable than their 2-substituted counterparts due to the "Thorpe-Ingold" steric protection of the oxygen lone pairs, they remain highly susceptible to Cationic Ring-Opening Polymerization (CROP) .
This guide replaces standard "recipes" with a failure-analysis approach to synthesis, ensuring your monomer survives the flask.
Part 1: Critical Failure Modes (The "Why")
Before starting, understand the enemy. The majority of failed syntheses in this class stem from two specific pathways.
The Acid-Catalyzed Cascade (Polymerization)
The moment a proton (
-
Trigger: Residual HCl from acid chlorides, acidic silica gel, or Lewis acid catalysts.
-
Result: Formation of polyethers (gummy solids) or diols.
The Silica Trap (Purification Loss)
Standard silica gel is slightly acidic (
Part 2: Synthesis Protocols
We recommend two routes. Route A is scalable and standard. Route B is for substrates sensitive to the HCl generated in Route A.
Route A: The Buffered Acid Chloride Method (Standard)
Best for: Scalable synthesis of simple oxetane propanoates.
Reagents:
-
3-Ethyl-3-oxetanemethanol (EHO)
-
Propionyl Chloride
-
Triethylamine (TEA) [Critical: Must be >1.2 equivalents]
-
Dichloromethane (DCM), Anhydrous
Protocol:
-
Setup: Flame-dry a round-bottom flask under
. -
Solvation: Dissolve EHO (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM.
-
Technical Note: The excess TEA acts as a "proton sponge." It must be present before the acid chloride is introduced.
-
-
Cooling: Cool the mixture to 0°C . Do not skip this. Lower temperatures reduce the kinetic energy available for ring opening.
-
Addition: Add Propionyl Chloride (1.1 equiv) dropwise over 30 minutes.
-
Observation: White precipitate (TEA·HCl) will form immediately. This is good.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC.[3]
-
Quench (The Danger Zone):
-
Add Saturated
solution while stirring vigorously. -
Why: You must neutralize any unreacted acid chloride immediately.
-
-
Workup: Separate layers. Wash organic layer with
(2x) and Brine (1x). Dry over (avoid if it is Lewis acidic/old).
Route B: Steglich Esterification (DCC/DMAP)
Best for: Complex substrates or when strictly neutral conditions are required.
Reagents:
-
3-Ethyl-3-oxetanemethanol
-
Propionic Acid
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine) - Catalytic (10 mol%)
Protocol:
-
Dissolve EHO (1.0 equiv), Propionic Acid (1.1 equiv), and DMAP (0.1 equiv) in DCM at 0°C.
-
Add DCC (1.1 equiv) dissolved in DCM dropwise.
-
Precipitation of dicyclohexylurea (DCU) indicates reaction progress.
-
Stir overnight at RT.
-
Filtration: Filter off the DCU byproduct before workup.
Part 3: Purification & Visualization
The "Buffered Silica" Technique
Never run an oxetane on untreated silica.
-
Slurry Preparation: Mix your silica gel with the eluent (e.g., Hexane/EtOAc).
-
The Buffer: Add 1–2% Triethylamine (v/v) to the slurry.
-
Packing: Pour the column. Flush with 2 column volumes of the eluent+TEA.
-
Running: Run your column normally. The TEA neutralizes the acidic silanol groups on the silica surface.
Visualizing the Pathway
Caption: Reaction logic flow demonstrating how insufficient acid scavenging leads to irreversible ring opening or polymerization.
Part 4: Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Product vanishes on TLC | Acidic degradation on the plate. | Add a drop of TEA to your TLC developing tank or pre-dip the plate in 5% TEA/Hexane. |
| Crude NMR is clean, pure NMR is messy | Degradation during column chromatography. | Use the "Buffered Silica" technique (1% TEA) or switch to neutral Alumina. |
| Reaction mixture turned into a gel | Cationic Polymerization (CROP). | You likely added Acid Chloride too fast or without enough base. Start over; ensure TEA is present before Acid Chloride. |
| Low Yield with Acid Chloride | Hydrolysis of reagent.[3] | Ensure DCM is anhydrous. Acid chlorides hydrolyze instantly with wet solvent, creating HCl (which then kills the oxetane). |
Q: Can I distill Oxetane Propanoate? A: Yes, but caution is required. 3-ethyl-3-oxetanemyl propionate has a high boiling point. Distill only under high vacuum (<1 mbar). Do not heat above 120°C pot temperature, as thermal ring strain release can occur.
Q: Is the oxetane stable to the NaHCO3 wash? A: Yes. Oxetanes (especially 3,3-disubstituted) are generally stable to weak bases. They are unstable to strong nucleophiles (like thiols or azides) in the absence of steric bulk, but bicarbonate is safe.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Crivello, J. V., & Sasaki, H. (1994). Kinetics and mechanism of the cationic polymerization of 3-ethyl-3-hydroxymethyloxetane. Journal of Macromolecular Science, Part A. Link
-
Wuitschik, G., et al. (2006). Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry. Link
-
Organic Syntheses. General Procedure for Esterification using DCC (Steglich). Org. Synth. 1978, 58, 113. Link
Sources
Technical Support Center: Thermal Stability & Handling of Lithium 2-methyl-2-(oxetan-3-yl)propanoate
Topic: Thermal Stability Limits & Handling Protocols Product: Lithium 2-methyl-2-(oxetan-3-yl)propanoate (and related oxetane-3-carboxylate salts) Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists
Part 1: Executive Summary & Stability Limits
Current Status: Active Support Topic Severity: High (Risk of rapid polymerization/decomposition)
Lithium 2-methyl-2-(oxetan-3-yl)propanoate is a specialized building block often employed as a metabolically stable bioisostere for gem-dimethyl or carbonyl groups. While the oxetane ring offers improved physicochemical properties (solubility, lower lipophilicity), it introduces specific instability risks—primarily acid-catalyzed ring opening and thermal polymerization .
Unlike simple aliphatic lithium salts (e.g., Lithium Propanoate) which melt >300°C, this oxetane-functionalized salt is kinetically unstable at elevated temperatures, particularly in the solid state where the lithium cation can act as a Lewis acid to trigger ring-opening polymerization.
Quick Reference: Stability Thresholds
| Parameter | Limit / Safe Range | Critical Failure Point | Mechanism of Failure |
| Thermal (Solid) | < 50°C (Recommended) | > 100-120°C | Thermal ring strain release; Lewis-acid catalyzed polymerization [1]. |
| Thermal (Solution) | < 80°C (in basic media) | > 100°C | Hydrolytic ring opening; Isomerization to lactones [2]. |
| pH Tolerance | pH 8 - 14 | pH < 4 | Rapid acid-catalyzed nucleophilic attack (ring opening to diols) [3]. |
| Storage | -20°C to 4°C | > 25°C (Long term) | Slow isomerization or polymerization; Hygroscopic clumping. |
| Reductive Stability | NaBH₄ @ 0°C | LiAlH₄ @ >0°C | Hydride attack on ring; Reductive cleavage [4]. |
Part 2: Troubleshooting Guide (Q&A)
Category 1: Thermal Decomposition & Drying
Q: I dried the solid in a vacuum oven at 60°C, and it turned into a sticky, insoluble gum. What happened? A: You likely triggered Cationic Ring-Opening Polymerization (CROP) . While lithium carboxylates are generally stable, the Li⁺ ion is a weak Lewis acid. In the absence of donor solvents (like THF or water) and under thermal stress (>50°C), the Li⁺ ion can coordinate to the oxetane oxygen, activating it for nucleophilic attack by a neighboring carboxylate or oxetane molecule. This chain reaction forms a polyether network (gum) [5].
-
Correct Protocol: Lyophilize (freeze-dry) from water/dioxane or dry under high vacuum at room temperature (20-25°C) . Do not use heat to accelerate drying.
Q: Can I use this salt in a reaction at reflux (e.g., 100°C)? A: Only in specific solvents.
-
Safe: Basic aqueous or alcoholic solvents (e.g., NaOH/H₂O/EtOH) suppress ring opening.
-
Unsafe: Non-polar or weakly polar solvents (Toluene, DCM) at high heat. Without a Lewis-basic solvent to sequester the Lithium ion, the "naked" Li⁺ can catalyze decomposition.
-
Recommendation: Keep reaction temperatures < 80°C whenever possible. If high heat is required, ensure the pH remains strictly basic (>9).
Category 2: Chemical Compatibility
Q: I attempted to acidify the salt to isolate the free acid, but I lost my product. Where did it go? A: The free acid, 2-methyl-2-(oxetan-3-yl)propanoic acid, is prone to isomerization into a lactone or hydration to a diol upon formation. Oxetane-3-carboxylic acid derivatives are notoriously unstable in their protonated forms. The carboxylic acid proton can intramolecularly activate the oxetane ring, leading to rearrangement (e.g., to a 5-membered lactone) [2].
-
Solution: Do not isolate the free acid. Use the Lithium salt directly in subsequent coupling reactions (e.g., HATU coupling, alkylation). If you must acidify, do so at 0°C , extract immediately into a cold organic solvent, and use within minutes.
Q: Which reducing agent is safe to use with this intermediate? A: Sodium Borohydride (NaBH₄) at 0°C. Lithium Aluminum Hydride (LiAlH₄) is too aggressive and often cleaves the oxetane ring, especially at temperatures >0°C. Data suggests that while NaBH₄ preserves the ring, LiAlH₄ leads to significant decomposition unless performed strictly at -30°C to -10°C [4].
Part 3: Validated Protocols
Protocol A: Safe Saponification & Isolation
Use this protocol to generate the Lithium salt from the corresponding ethyl/methyl ester without ring opening.
-
Dissolution: Dissolve 1.0 eq of Ethyl 2-methyl-2-(oxetan-3-yl)propanoate in THF:Water (2:1).
-
Reagent: Add 2.0 eq of LiOH·H₂O (Lithium Hydroxide Monohydrate).[1]
-
Note: Avoid excess strong bases like KOH or heating, as they can degrade the oxetane over time.
-
-
Reaction: Stir at Room Temperature (20-25°C) for 4–16 hours. Monitor by TLC/LC-MS.
-
Checkpoint: Ensure pH > 10 throughout.
-
-
Workup (Critical):
-
Do NOT acidify.
-
Concentrate the mixture under reduced pressure (Rotavap bath < 40°C) to remove THF.
-
Wash the aqueous residue with Et₂O (to remove unreacted ester).
-
Lyophilize the aqueous layer directly to obtain the Lithium salt as a white powder.
-
-
Storage: Store in a tightly sealed vial at -20°C. Desiccate if possible (hygroscopic).
Protocol B: "Rescue" from Polymerization
If your sample has started to gum up, it may be partially recoverable if caught early.
-
Solvation: Immediately redissolve the gum in a high-polarity donor solvent: Water or Methanol .
-
Why? The solvent oxygen competes with the oxetane ring for Li⁺ coordination, halting the polymerization chain.
-
-
Filtration: Filter off any insoluble polymer strands.
-
Analysis: Check ¹H NMR. If the characteristic oxetane signals (multiplets at ~4.5–5.0 ppm) are intact, re-lyophilize immediately.
Part 4: Stability Decision Tree (Visual Guide)
Caption: Stability profile of oxetane-lithium salts showing critical failure modes in acidic and high-thermal environments.
Part 5: References
-
Cationic Ring-Opening Polymerization of Bis-Oxetanes with Lithium Salts. Source: ResearchGate. Context: Demonstrates that Lithium salts (LiBF4, etc.) can initiate uncontrollable polymerization of oxetanes in the absence of polar solvents.
-
Unexpected Isomerization of Oxetane-Carboxylic Acids. Source: Organic Letters (ACS).[2] Context: Details the instability of oxetane-carboxylic acids and their tendency to isomerize to lactones upon slight heating or storage. [2]
-
Preventing Decomposition of Oxetane Ring During Synthesis. Source: BenchChem Technical Guide. Context: Provides general stability rules for 3,3-disubstituted oxetanes, emphasizing acid sensitivity and safe reduction protocols.
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Source: Chemical Reviews (ACS). Context: Comprehensive review covering the metabolic stability and synthetic limitations (e.g., hydride reduction issues) of oxetane rings.
-
Taming 3-Oxetanyllithium Using Continuous Flow Technology. Source: Organic Letters (ACS).[2] Context: Discusses the extreme instability of lithiated oxetane species and the necessity of cryogenic conditions (-78°C) to prevent degradation.
Sources
The Oxetane Switch: A Comparative Guide to Lipophilicity Modulation vs. Cyclobutane Scaffolds
Executive Summary
In modern medicinal chemistry, the "oxetane switch"—replacing a carbocyclic cyclobutane or gem-dimethyl group with an oxetane ring—has emerged as a high-impact strategy to modulate physicochemical properties.[1][2][3][4][5][6][7][8][9] While cyclobutane scaffolds often suffer from metabolic liability (C-H oxidation) and high lipophilicity, the oxetane bioisostere introduces a polar ether oxygen that significantly lowers LogP/LogD, enhances metabolic stability, and modulates the basicity of adjacent amines.
This guide provides a technical comparison of these two 4-membered rings, supported by experimental data and validated protocols for lipophilicity determination.
The Physicochemical Divergence: Why the Switch Works
The fundamental difference between cyclobutane and oxetane lies in their electronic distribution and ring conformation. While both are strained 4-membered rings, the inclusion of oxygen in oxetane drastically alters the solvation profile.
Structural & Electronic Comparison
-
Cyclobutane: Exists in a "puckered" conformation to relieve torsional strain (eclipsing hydrogens). It is lipophilic and electronically neutral.
-
Oxetane: The C-O-C bond angle (~92°) and the removal of one methylene group reduce torsional strain, leading to a much flatter ring (pucker angle ~8.7° vs ~30° for cyclobutane). Crucially, the ring strain forces the oxygen lone pairs to be more exposed (s-character rich) than in unstrained ethers like THF, making oxetane a potent hydrogen bond acceptor.[4]
The "Solvation Halo" Effect
The exposed lone pairs on the oxetane oxygen create a strong hydration shell (solvation halo) that is absent in cyclobutane. This specific interaction with water molecules is the primary driver for the reduction in LogP.
Figure 1: Mechanistic divergence between cyclobutane and oxetane scaffolds.
Quantitative Performance Analysis
The following data illustrates the impact of replacing a cyclobutane or gem-dimethyl group with an oxetane on Lipophilicity (LogP/D) and Solubility.
Table 1: Matched Molecular Pair (MMP) Analysis
| Property | Cyclobutane / gem-dimethyl Analog | Oxetane Analog | Mechanistic Driver | |
| Intrinsic Lipophilicity (LogP) | High (Baseline) | Lower | -1.0 to -1.4 | Exposed O-lone pairs increase water solvation. |
| Distribution Coeff (LogD | High | Lower | -1.0 to -3.0 | Reduced basicity of adjacent amines + intrinsic polarity. |
| Aqueous Solubility | Low (< 10 | High (> 100 | 10x - 4000x | Lower LogP breaks crystal lattice energy barriers. |
| Amine Basicity (pKa) | ~10.0 (e.g., piperidine) | ~7.5 - 8.5 | -1.5 to -2.5 | Inductive electron withdrawal by oxetane oxygen. |
| Metabolic Stability (Cl | High (Rapid Oxidation) | Low (Stable) | > 50% reduction | Blocks C-H oxidation sites; reduces CYP affinity. |
Data Source: Synthesized from Wuitschik et al. (J. Med.[3] Chem. 2010) and Burkhard et al. (Angew. Chem. 2010).[1][3]
Case Study: IDO1 Inhibitors
In the development of IDO1 inhibitors, replacing a cyclobutane ring with an oxetane resulted in a compound with comparable potency but significantly improved physicochemical properties.[10]
-
Cyclobutane Analog: High clearance, poor solubility.[10]
-
Oxetane Analog: Improved metabolic stability (blocked oxidation), improved solubility, and reduced off-target effects due to lower overall lipophilicity.
Experimental Methodology: High-Throughput LogP Determination
While the "Shake-Flask" method is the gold standard, it is low-throughput. For comparing oxetane/cyclobutane series, a Chromatographic Hydrophobicity Index (CHI) LogP protocol is recommended. This method is self-validating using reference standards.
Protocol: HPLC-Based LogP Determination
Objective: Determine the lipophilicity of small ring analogs without requiring large sample mass.
Reagents & Equipment:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), short column (50 mm x 4.6 mm).
-
Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4 for LogD) or 0.1% Formic Acid (pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Calibration Standards: Mixture of 5-8 compounds with known LogP values (e.g., Theophylline, Caffeine, Benzene, Toluene, Xylene).
Step-by-Step Workflow:
-
System Calibration (The "Self-Validating" Step):
-
Run the calibration mixture using a fast gradient (0% to 100% B over 5 mins).
-
Plot Retention Time (
) vs. Known LogP . -
Generate a linear regression equation:
. -
Acceptance Criteria:
.
-
-
Sample Analysis:
-
Inject the Cyclobutane and Oxetane analogs (10
L injection, 100 M concentration). -
Record
.
-
-
Calculation:
-
Apply the regression equation to sample
to derive LogP . -
Note: For oxetanes, ensure the pH is controlled. If the molecule has an adjacent amine, measure at pH 10.5 (to ensure neutral species for LogP) and pH 7.4 (for LogD).
-
Figure 2: Validated HPLC workflow for comparative lipophilicity determination.
Strategic Implementation: When to Use the Oxetane Switch
Not every cyclobutane should be replaced. Use this decision matrix to determine if an oxetane substitution is chemically viable and strategically sound.
Decision Matrix
-
Is the Cyclobutane a Metabolic Hotspot?
-
Yes: If the cyclobutane ring is being oxidized (hydroxylated) by CYPs, the oxetane switch is highly recommended. The ether oxygen blocks this oxidation.
-
-
Is the Molecule Too Lipophilic (LogP > 3-4)?
-
Yes: Oxetane will lower LogP by ~1 unit, likely improving solubility and lowering clearance.
-
-
Is there an Adjacent Basic Amine?
-
Yes: Oxetane at the
-position to an amine will lower the pKa by 2-3 units via induction. This reduces the percentage of ionized species at physiological pH, improving membrane permeability (despite lower LogP) and reducing lysosomal trapping (Vss).
-
-
Chemical Stability Check:
-
Caution: Oxetanes are susceptible to acid-catalyzed ring opening. Avoid the switch if the molecule must survive highly acidic conditions (< pH 1) during formulation or synthesis, although they are generally stable under physiological conditions.
-
Figure 3: Strategic decision tree for implementing the oxetane scaffold.
References
-
Wuitschik, G., et al. (2010).[1][3] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[3]
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][3][4][7][8][11] Angewandte Chemie International Edition, 49(21), 3524–3529.
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Context on physicochemical modulation).
-
Valkó, K., et al. (1997). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to Log P/Log D. Analytical Chemistry, 69(11), 2022–2029.
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. academia.edu [academia.edu]
- 3. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Bioisosteric comparison of oxetane propanoate and tert-butyl groups
The following guide provides an in-depth bioisosteric comparison between the Oxetane motif (specifically the 3,3-disubstituted oxetane) and the tert-Butyl group. This analysis focuses on their application in medicinal chemistry, specifically within the context of propanoate derivatives and lead optimization.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers
Executive Summary: The "Polar Gem-Dimethyl" Shift
In modern drug design, the tert-butyl group is a classic structural motif used to provide steric bulk, fill hydrophobic pockets, and block metabolic sites. However, its high lipophilicity often leads to poor physicochemical properties, such as low aqueous solubility and high non-specific binding ("grease ball" effect).
The oxetane ring (specifically the 3,3-disubstituted oxetane) has emerged as a superior bioisostere.[1][2][3] Often termed a "polar gem-dimethyl" or "polar tert-butyl" equivalent, it mimics the steric volume of the tert-butyl group while dramatically lowering LogP and enhancing metabolic stability.
This guide compares Oxetane Propanoate (and related oxetanyl-esters) against their tert-Butyl counterparts, providing the rationale, data, and protocols necessary to execute this switch in your lead optimization campaigns.
Physicochemical & Structural Comparison
The following data highlights the critical differences between the tert-butyl group and the oxetane ring when installed on a propanoate scaffold.
Table 1: Comparative Metrics (Oxetane vs. tert-Butyl)
| Feature | tert-Butyl Group (-C(CH₃)₃) | Oxetane Group (3,3-disubstituted) | Impact of Bioisosteric Switch |
| Steric Volume | ~78 ų | ~70–75 ų | Neutral: Retains steric fill; fits similar binding pockets. |
| Lipophilicity (ΔLogP) | High (Lipophilic) | Low (Polar) | Positive: Lowers LogP by ~1.0–2.0 units. |
| Aqueous Solubility | Low | High | Positive: Significant solubility enhancement due to ether oxygen H-bonding. |
| Metabolic Stability | Low to Moderate | High | Positive: Removes labile C–H bonds (CYP450 hotspots). |
| Electronic Effect | Inductive Donor (+I) | Inductive Withdrawing (-I) | Modulating: Lowers pKa of adjacent amines (reduces hERG liability). |
| Conformation | Rotatable (t-Bu ester) | Rigidified (if spiro/cyclic) | Positive: Reduces entropic penalty upon binding. |
Mechanistic Insight: The Solvation Effect
The oxetane oxygen lone pairs are highly exposed due to the strained 4-membered ring geometry. Unlike linear ethers or larger rings (THF), the oxetane oxygen is a potent hydrogen bond acceptor.[4]
-
tert-Butyl: Relies on hydrophobic desolvation to drive binding entropy.
-
Oxetane: Interacts with water networks. When replacing a tert-butyl, it reduces the "hydrophobic burden" of the molecule without sacrificing the necessary steric bulk required for receptor fit.
Decision Logic: When to Switch?
Use the following logic flow to determine if an Oxetane replacement is suitable for your lead compound.
Figure 1: Decision matrix for prioritizing oxetane bioisosterism in lead optimization.
Experimental Protocols
To validate the performance of the oxetane propanoate motif, you must synthesize the core building block and then assay its stability.
Protocol A: Synthesis of Oxetane Propanoate Scaffolds
Objective: Install the oxetane ring using tert-butyl 2-(oxetan-3-ylidene)acetate as a "propanoate" precursor. This method utilizes the Horner-Wadsworth-Emmons (HWE) reaction.[5]
Reagents:
-
Oxetan-3-one (CAS: 6704-31-0)
-
tert-Butyl diethylphosphonoacetate
-
Sodium hydride (NaH, 60% dispersion)
-
THF (anhydrous)
Step-by-Step Workflow:
-
Activation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.
-
Deprotonation: Dropwise add tert-butyl diethylphosphonoacetate (1.2 equiv). Stir for 30 min until gas evolution ceases (formation of the phosphonate carbanion).
-
Addition: Cool to -78°C (critical to prevent ring opening). Add oxetan-3-one (1.0 equiv) dissolved in THF dropwise.
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (stain with KMnO₄; oxetanes do not stain well with UV).
-
Workup: Quench with saturated NH₄Cl. Extract with Et₂O (avoid acidic workups which may open the oxetane ring).
-
Hydrogenation (Optional): To obtain the saturated oxetane propanoate analog, perform catalytic hydrogenation (H₂, Pd/C) carefully to reduce the alkene without opening the strained ring.
Figure 2: Synthetic route for accessing oxetane-propanoate building blocks.
Protocol B: Microsomal Stability Assay (Self-Validating)
Objective: Compare the intrinsic clearance (CLint) of the tert-butyl vs. oxetane analog.
-
Preparation: Prepare 10 mM stock solutions of both the tert-butyl reference and the oxetane analog in DMSO.
-
Incubation:
-
Mix test compound (1 µM final) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Pre-incubate for 5 min at 37°C.
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins. Quench immediately in ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines . -
Validation Criteria: The oxetane analog is considered superior if
is reduced by >50% compared to the tert-butyl analog, assuming potency is maintained.
Case Study: The "Gem-Dimethyl" Effect
A seminal study by Carreira and Rogers-Evans (Roche) demonstrated this principle effectively.[3]
-
Challenge: A lead series contained a gem-dimethyl group (structurally analogous to the tert-butyl core) that was a metabolic soft spot.
-
Intervention: Replacement of the gem-dimethyl group with an oxetane ring.[1][2][4][6]
-
Result:
-
Solubility: Increased by 40-fold.
-
Metabolic Stability: Intrinsic clearance decreased significantly because the oxetane ring does not have the abstractable hydrogen atoms present in the methyl groups of the tert-butyl/gem-dimethyl moiety.
-
Potency: Maintained within 2-fold of the parent, proving the steric equivalence.
-
References
-
Wuitschik, G., et al. (2010).[7] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.
-
Burkhard, J. A., et al. (2010).[8] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Context on lipophilicity modulation).
-
BenchChem Application Note. (2025). "Tert-butyl 2-(oxetan-3-ylidene)acetate as a Gem-Dimethyl Isostere in Drug Discovery."
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3] Chemical Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
Beyond the Methyl: A Comparative Guide to Oxetane vs. gem-Dimethyl Analogs in Metabolic Stability
In late-stage lead optimization, addressing metabolic soft spots—particularly cytochrome P450 (CYP450) mediated oxidation at exposed methylenes—is a critical hurdle. Historically, the default medicinal chemistry strategy has been the incorporation of a gem-dimethyl group. While effective at providing steric shielding, this modification exacts a heavy physicochemical toll: it drives up lipophilicity (logP) and severely compromises aqueous solubility.
As an alternative, the 3,3-disubstituted oxetane has emerged as a superior bioisostere. By bridging the two methyl groups with an oxygen atom, we maintain the necessary steric bulk to block CYP450 enzymes while fundamentally reversing the lipophilic penalty. This guide provides an objective, data-driven comparison of these two moieties, detailing the mechanistic causality behind their metabolic profiles and providing a self-validating protocol for empirical testing.
The Mechanistic Basis of Bioisosterism
Why does the oxetane ring function so effectively as a gem-dimethyl surrogate? The answer lies in its precise three-dimensional geometry and volumetric properties.
-
Molar Volume & Sterics: The partial molar volume of an oxetane ring in water is 1, which is remarkably comparable to—and slightly smaller than—the propane unit of a gem-dimethyl group (75 cm³/mol)[1]. This allows the oxetane to slot perfectly into the same protein binding pockets without inducing steric clashes.
-
Inductive Effects & Basicity: The electronegative oxygen exerts a powerful inductive electron-withdrawing effect. When placed adjacent to an amine, an oxetane can2[2]. This not only improves permeability but also reduces affinity for off-target liabilities like the hERG channel and lipophilic-preferring CYP isoforms.
Metabolic Stability Dynamics: CYP450 vs. mEH
When comparing metabolic clearance, we must look at the specific enzymatic pathways involved rather than just aggregate clearance numbers.
-
CYP450 Shielding: Both gem-dimethyl and oxetane modifications successfully silence oxidative degradation at the substituted carbon. The steric bulk prevents the heme-oxo species of CYP450 from accessing the C-H bonds. In human liver microsome (HLM) assays,1[1].
-
The mEH Liability (The Oxetane Caveat): The oxetane ring introduces a unique metabolic vulnerability not present in gem-dimethyl analogs. Due to its moderate ring strain, the oxetane can act as a substrate for human microsomal epoxide hydrolase (mEH).3[3]. Therefore, stability cannot be assumed; it must be empirically validated using pathway-specific assays.
Metabolic routing of structural analogs highlighting CYP450 shielding vs. mEH vulnerabilities.
Quantitative Physicochemical Comparison
The true advantage of the oxetane bioisostere is realized in its physicochemical profile. The table below summarizes the expected shifts when modifying a metabolically labile methylene soft spot.
| Property | Unsubstituted (-CH₂-) | gem-Dimethyl (-C(CH₃)₂-) | Oxetane (-C(CH₂)₂O-) |
| Steric Bulk (Molar Vol.) | Low (~16 cm³/mol) | High (~75 cm³/mol) | High (~61.4 cm³/mol) |
| Lipophilicity (ΔlogP) | Baseline | Increases (+0.5 to +1.0) | Decreases (-0.5 to -1.0) |
| Aqueous Solubility | Baseline | Decreases | Increases (4x to 4000x) |
| CYP450 Stability | Poor (Soft Spot) | Excellent (Steric Shielding) | Excellent (Steric Shielding) |
| mEH Liability | None | None | Potential (Ring Opening) |
Self-Validating Experimental Protocol: NADPH-Differential HLM Assay
To confidently replace a gem-dimethyl group with an oxetane, you must prove that you have not simply traded a CYP450 liability for an mEH liability. Standard HLM assays are insufficient because they lump all microsomal clearance together.
Step-by-Step Methodology
-
Matrix Preparation: Prepare a master mix containing 1 µM of the test compound and 0.5 mg/mL Human Liver Microsomes (HLM) in 0.1 M phosphate buffer (pH 7.4).
-
The Self-Validating Split (Causality Check): Divide the master mix into two parallel cohorts:
-
Cohort A (+NADPH): Add 1 mM NADPH to initiate the reaction. This cohort captures both CYP450 and mEH activity.
-
Cohort B (-NADPH): Add an equivalent volume of buffer. This cohort isolates mEH activity and chemical instability, as CYP450 cannot function without the cofactor.
-
-
Incubation & Sampling: Incubate both cohorts at 37°C. Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes.
-
Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
).
Logical Interpretation of Data
-
High
in +NADPH, Zero in -NADPH: Clearance is CYP450-mediated. (Typical of unsubstituted methylenes). -
Low
in BOTH: Compound is metabolically stable. (Indicative of a successful gem-dimethyl or oxetane substitution). -
High
in BOTH: Clearance is mEH-mediated ring opening. (Identifies the specific oxetane liability).
Self-validating HLM assay workflow utilizing cofactor bifurcation to isolate mEH clearance.
References
1.[3] Synthetic oxetanes in drug discovery: where are we in 2025? - tandfonline.com. 2.[2] Oxetanes in Drug Discovery Campaigns - nih.gov. 3.[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry - acs.org.
Sources
Navigating the Uncharted: A Procedural Guide to the Safe Disposal of Lithium 2-methyl-2-(oxetan-3-yl)propanoate
For the pioneering researchers and scientists in drug development, the synthesis of novel chemical entities is a daily pursuit. With innovation comes the responsibility of safe handling and disposal of new compounds for which comprehensive safety data may not yet exist. This guide provides a detailed, step-by-step protocol for the proper disposal of Lithium 2-methyl-2-(oxetan-3-yl)propanoate, a compound that combines the reactivity of a lithium salt with the unique chemical properties of an oxetane ring. Our approach is grounded in a conservative assessment of the potential hazards, ensuring the safety of laboratory personnel and environmental compliance.
Hazard Assessment: A Synthesis of Known Risks
In the absence of a specific Safety Data Sheet (SDS) for Lithium 2-methyl-2-(oxetan-3-yl)propanoate, a thorough hazard assessment must be conducted based on the known properties of its constituent functional groups: the lithium carboxylate and the oxetane ring.
Lithium Carboxylates: Lithium salts, particularly of organic acids, can exhibit significant reactivity. Lithium metal itself is highly reactive with water, and while lithium salts are generally more stable, the potential for hydrolysis exists.[1][2] This reaction can produce lithium hydroxide, a corrosive base, and the corresponding carboxylic acid.[1] Furthermore, some lithium carboxylates can undergo decarboxylation, especially at elevated temperatures.[3]
Oxetanes: The oxetane ring is a four-membered cyclic ether. While less reactive than epoxides, the ring strain makes it susceptible to opening under certain conditions, such as in the presence of strong acids or bases.[4][5] The parent compound, oxetane, is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[6] The hydrolysis of the oxetane ring can lead to the formation of a diol.[4][7][8]
Given these properties, Lithium 2-methyl-2-(oxetan-3-yl)propanoate should be treated as a hazardous substance with the following potential characteristics:
-
Reactivity: Potentially water-reactive, which could lead to the formation of corrosive byproducts.
-
Corrosivity: The potential to form lithium hydroxide upon contact with moisture makes it a corrosive hazard.[9][10][11]
-
Toxicity: The oxetane moiety suggests potential toxicity, and the compound should be handled as harmful if ingested, inhaled, or absorbed through the skin.[6]
-
Environmental Hazard: Due to the persistence of some organic molecules and the potential for hydrolysis into other compounds, it should be considered an environmental hazard and prevented from entering waterways.
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the assessed hazards, strict adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling Lithium 2-methyl-2-(oxetan-3-yl)propanoate for disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes of the chemical or its reaction products. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact with the potentially corrosive and toxic substance. |
| Body Protection | Flame-retardant lab coat | Protects against spills and potential for ignition of flammable byproducts. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of any dust or vapors that may be generated. |
Spill Management: A Rapid and Safe Response
In the event of a spill, immediate and appropriate action is crucial to mitigate risks. All materials used in the cleanup of a spill must be treated as hazardous waste.[7]
For a Small Spill (Solid):
-
Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the prescribed PPE.
-
Containment: Gently cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water.
-
Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a final wipe with a damp cloth. All cleaning materials must be disposed of as hazardous waste.
For a Large Spill:
-
Evacuate Immediately: Alert others in the vicinity and evacuate the area.
-
Isolate the Area: Close the doors to the affected area to contain any potential vapors.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of Lithium 2-methyl-2-(oxetan-3-yl)propanoate is that it must be treated as hazardous chemical waste.[12][13] Under no circumstances should this compound be disposed of down the drain or in regular trash.[14][15]
Workflow for Waste Segregation and Disposal
Caption: Waste Disposal Workflow for Lithium 2-methyl-2-(oxetan-3-yl)propanoate.
Detailed Steps:
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Select a clean, dry, and chemically compatible waste container with a secure, tight-fitting lid.[13] A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "Lithium 2-methyl-2-(oxetan-3-yl)propanoate"
-
The words "Hazardous Waste"
-
An accumulation start date (the date the first waste is added to the container).
-
The primary hazards: "Reactive," "Corrosive," "Toxic."
-
The name of the principal investigator and the laboratory location.[12][14][16]
-
-
-
Waste Accumulation:
-
All transfers of the solid waste into the designated container must be performed within a certified chemical fume hood.
-
Keep the waste container closed at all times except when adding waste.[12][15]
-
The container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[12][13]
-
The SAA must be away from sources of water, heat, and direct sunlight.
-
Ensure secondary containment is used for the waste container to capture any potential leaks.[13]
-
-
Disposal of Contaminated Materials:
-
Any items that have come into direct contact with Lithium 2-methyl-2-(oxetan-3-yl)propanoate, such as gloves, weigh boats, and paper towels, must be disposed of as solid hazardous waste in the same container as the chemical itself.[7]
-
-
Arranging for Final Disposal:
-
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 90-180 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[4][13]
-
Do not transport the hazardous waste outside of your laboratory. This should only be done by trained EHS personnel.[7]
-
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of novel chemical compounds is a cornerstone of responsible scientific practice. By treating Lithium 2-methyl-2-(oxetan-3-yl)propanoate with the caution it deserves based on its chemical structure, we can ensure a safe laboratory environment and protect our ecosystem. This guide provides a robust framework for its disposal, but it is imperative to always consult your institution's specific waste management policies and your EHS department for any additional requirements.
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Fivizzani, K., & Taggart, D. (2016, July 12). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2020, April 11). Lithium carboxylate: Effectively suppressing hydrogen evolution by self-introducing CO2 in aqueous electrolyte. ScienceDirect. Retrieved from [Link]
-
Clough, M. T., Geyer, K., Hunt, P. A., Mertes, J., & Welton, T. (n.d.). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Royal Society of Chemistry. Retrieved from [Link]
-
ScienceLab.com. (2005, October 11). Material Safety Data Sheet - Lithium. Retrieved from [Link]
-
Tirado, R., & Collum, D. B. (2017, December 6). Reactivity of Lithium β-Ketocarboxylates: The Role of Lithium Salts. PubMed. Retrieved from [Link]
-
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Process of Thermal Decomposition of Lithium Carbonate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxetane. PubChem. Retrieved from [Link]
-
Clough, M. T., Geyer, K., Hunt, P. A., Mertes, J., & Welton, T. (2013, October 22). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. SciSpace. Retrieved from [Link]
-
MEL Science. (2017, July 18). Properties of lithium, and the reactions of water and certain acids with lithium. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Process of Thermal Decomposition of Lithium Carbonate. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxetane. Retrieved from [Link]
-
Study Mind. (2023, March 29). What 2 observations can be made when lithium reacts with water, and why? Retrieved from [Link]
-
Burés, J., et al. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
- 1. Properties of lithium, and the reactions of water and certain acids with lithium | MEL Chemistry [melscience.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. jbzhao.xmu.edu.cn [jbzhao.xmu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Oxetane - Wikipedia [en.wikipedia.org]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Oxetane Substrates of Human Microsomal Epoxide Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways [pubmed.ncbi.nlm.nih.gov]
- 9. westliberty.edu [westliberty.edu]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. fishersci.com [fishersci.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. product.lottechem.com [product.lottechem.com]
- 15. US20050047984A1 - High-purity lithium carboxylate crystal, production method thereof and use thereof - Google Patents [patents.google.com]
- 16. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling Lithium 2-methyl-2-(oxetan-3-yl)propanoate
Handling specialized pharmaceutical intermediates like Lithium 2-methyl-2-(oxetan-3-yl)propanoate requires a deep understanding of both its structural chemistry and its physical state. This compound merges a highly strained four-membered cyclic ether (oxetane) with a hygroscopic, alkaline lithium carboxylate salt.
As a preferred source for laboratory safety and operational excellence, this guide provides researchers and drug development professionals with a self-validating, step-by-step methodology for handling this reagent safely and effectively.
Physicochemical Hazard Profile: The "Why" Behind the Protocol
To design a safe handling protocol, we must first understand the causality of the compound's hazards. Oxetanes are highly valued in medicinal chemistry as metabolically robust bioisosteres for gem-dimethyl or carbonyl groups, improving aqueous solubility and lowering lipophilicity (1). However, this structural advantage introduces specific chemical reactivities.
Table 1: Physicochemical Properties & Causative Hazards
| Structural Component | Chemical Property | Operational Hazard | Required Mitigation |
| Oxetane Ring | High ring strain (~107 kJ/mol). | Exothermic ring-opening when exposed to strong Brønsted acids or electrophiles. | Strictly exclude strong acids from the reaction vessel until intended. |
| Lithium Salt | Highly hygroscopic; forms alkaline solutions upon hydration. | Caking of reagent; severe skin, eye, and respiratory tract irritation upon contact. | Store under Argon (-20°C); handle in a fume hood; avoid dust aerosolization. |
| Powder Form | Fine particulate matter. | Static-induced aerosolization leading to inhalation toxicity. | Use anti-static weighing tools and environmental containment. |
While the oxetane ring is generally stable under basic and neutral conditions, it is highly susceptible to acid-catalyzed ring-opening due to its inherent ring strain (2). Furthermore, lithium salts present unique handling challenges due to their potential to cause severe mucosal irritation (3).
Mechanistic pathway of acid-catalyzed oxetane ring-opening highlighting exothermic hazards.
Personal Protective Equipment (PPE) Matrix
Because aerosolized lithium carboxylate dust can cause immediate respiratory tract irritation (4), standard benchtop handling is strictly prohibited.
Table 2: Mandatory PPE and Engineering Controls
| Protection Category | Specification | Operational Justification |
| Engineering Control | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood. | Prevents inhalation of fine, alkaline lithium salt dust. |
| Eye/Face Protection | ANSI Z87.1 Safety Goggles (Face shield if scaling >10g). | Protects against basic/corrosive dust contacting ocular mucosa. |
| Hand Protection | Double-layered Nitrile Gloves (minimum 5 mil thickness). | Prevents dermal absorption and chemical burns from alkaline hydration on sweaty skin. |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned; closed-toe shoes. | Protects against unexpected exothermic reactions during dissolution or acid exposure. |
Operational Workflow & Handling Protocol
This protocol is designed as a self-validating system . At each step, the researcher must verify the physical state of the chemical to ensure safety and experimental integrity.
Step 1: Storage Retrieval & Visual Validation
-
Action: Remove the sealed vial from -20°C storage. Allow it to equilibrate to room temperature in a desiccator before opening.
-
Causality: Opening a cold vial causes immediate atmospheric condensation. Water reacts with the lithium salt, forming a strongly alkaline, caked mass that degrades the oxetane ring over time.
-
Validation Check: Visually inspect the powder. It should be free-flowing. If it is clumped or glassy, moisture ingress has occurred, and the reagent's molarity is compromised.
Step 2: Containment & Weighing
-
Action: Transfer the vial to a chemical fume hood. Use a grounded, anti-static micro-spatula to weigh the desired amount onto glassine paper or directly into the reaction flask.
-
Causality: Fine organic powders build static charge. A standard metal spatula can cause the powder to suddenly repel and aerosolize, creating an immediate inhalation hazard and contaminating the workspace.
Step 3: Dissolution & pH Control
-
Action: Dissolve the salt in a dry, aprotic solvent (e.g., anhydrous THF, DMF, or DCM).
-
Causality: Aprotic solvents prevent the dissociation of the lithium salt into a highly basic aqueous solution, maintaining the stability of the oxetane ring prior to the addition of subsequent reagents.
-
Validation Check: The solution should be clear. Turbidity indicates the presence of insoluble lithium hydroxide (LiOH) byproducts, signaling prior moisture contamination.
Workflow for the safe handling and preparation of Lithium 2-methyl-2-(oxetan-3-yl)propanoate.
Emergency Response & Spill Management
If the self-validating steps fail or an accident occurs, execute the following procedures immediately:
-
Powder Spill (Outside Hood): Do NOT sweep with a dry brush, as this aerosolizes the alkaline dust. Cover the spill with a damp (not soaking wet) absorbent pad to bind the dust, then carefully scoop the material into a hazardous waste container. Wash the area with copious amounts of water.
-
Skin Contact: The lithium salt will react with skin moisture to create a localized basic environment. Immediately flush the affected area with water for a minimum of 15 minutes. Remove contaminated clothing.
-
Inadvertent Acidification: If a strong acid is accidentally added to the concentrated oxetane salt, an exothermic ring-opening polymerization may occur. Immediately lower the fume hood sash, remove heat sources, and allow the reaction to vent and cool.
Waste Disposal Plan
Lithium 2-methyl-2-(oxetan-3-yl)propanoate cannot be disposed of in standard aqueous waste streams due to its toxicity to aquatic life and basicity.
-
Segregation: Ensure the waste container does NOT contain strong mineral acids (e.g., HCl, H2SO4) to prevent exothermic gas evolution and oxetane degradation in the waste carboy.
-
Labeling: Dispose of as Hazardous Organic/Alkali Waste . Clearly label the container with "Contains Lithium Salts and Cyclic Ethers."
References
- Enamine. "Oxetanes in Medicinal Chemistry." Enamine Building Blocks.
- Wikipedia Contributors. "Oxetane." Wikipedia, The Free Encyclopedia.
- Fisher Scientific. "Lithium Hydroxide, Anhydrous Safety Data Sheet." Fisher Scientific Safety Database.
- Chemos GmbH & Co. KG. "Lithium hydroxide Safety Data Sheet." Chemos Regulatory Documentation.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
